molecular formula C16H10O8 B021063 3,3'-di-O-Methylellagic acid CAS No. 2239-88-5

3,3'-di-O-Methylellagic acid

Cat. No.: B021063
CAS No.: 2239-88-5
M. Wt: 330.24 g/mol
InChI Key: KLAGYIBJNXLDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-Di-O-methylellagic acid is a naturally occurring ellagic acid derivative isolated from various plant species, including Euphorbia adenochlora , Afzelia africana , and Anisophyllea dichostyla . This compound is of significant interest in pharmacological and phytochemical research due to its demonstrated antioxidant and antimicrobial properties. In biological studies, this compound exhibits a broad spectrum of potent bioactivities. It shows strong antimicrobial efficacy against a range of pathogens, including Escherichia coli , Salmonella typhi , and Candida albicans , with reported bactericidal activity (MBC/MIC ratios of ≤4) and inhibition rates up to 100% at specific concentrations . The compound also functions as a powerful antioxidant, demonstrating significant free radical scavenging capacity in standard assays, with IC50 values of 5.76 ± 0.06 µg/mL (ABTS assay) and 9.97 ± 0.27 µg/mL (DPPH assay) . A unique and valuable research characteristic of this compound is its ability to selectively inhibit the formation of acid-fastness in mycobacteria without retarding their growth, providing a useful tool for studying mycobacterial physiology . Furthermore, its hepatoprotective effects, which are attributed to its antioxidative properties, have been identified . For research purposes only. This product is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,13-dihydroxy-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O8/c1-21-11-7(17)3-5-9-10-6(15(19)23-13(9)11)4-8(18)12(22-2)14(10)24-16(5)20/h3-4,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAGYIBJNXLDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176918
Record name 3,3'-Di-O-methylellagic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2239-88-5
Record name 3,3′-Di-O-methylellagic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2239-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Di-O-methylellagic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Di-O-methylellagic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,3'-di-O-Methylellagic Acid: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-di-O-Methylellagic acid, a naturally occurring polyphenolic compound, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and biological mechanisms of this compound. Quantitative data on its prevalence in various plant species are summarized, and detailed experimental protocols for its extraction and isolation are provided. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, including its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase (COX), and Lipoxygenase (LOX) pathways, supported by visual diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound has been identified in a variety of plant species, distributed across different families. Its presence is predominantly noted in the bark, roots, and fruits of these plants. The concentration of this compound can vary significantly depending on the plant species, geographical location, and the part of the plant being analyzed.

Quantitative Distribution of this compound in Natural Sources

The following table summarizes the quantitative data available on the distribution of this compound in various plant sources. It is important to note that comprehensive quantitative analysis across all known sources is still an area of active research.

Plant SpeciesFamilyPlant PartConcentration/YieldReference
Anisophyllea dichostylaAnisophylleaceaeRoot BarkPart of a 3.32 g/kg total polyphenol extract[1][1]
Sonneratia albaLythraceaeBarkA major phenolic antioxidant compound[2][2]
Castanopsis fissaFagaceaeNot specifiedReported presence[3][3]
Platycarya strobilaceaJuglandaceaeInfructescence, BarkIsolated from extract[4][5][4][5]
Euphorbia hylonomaEuphorbiaceaeRootsIsolated from acetone extract[6][6]
Euphorbia adenochloraEuphorbiaceaeNot specifiedReported source
Afzelia africanaFabaceaeRoot BarkIsolated from methanolic extract
Terminalia chebulaCombretaceaeNot specifiedReported source

Experimental Protocols

The extraction and isolation of this compound from its natural sources typically involve solvent extraction followed by chromatographic purification. The following protocols are a composite of methodologies described in the literature and provide a general framework for its isolation.

General Extraction and Fractionation Workflow

Extraction and Fractionation Workflow plant_material Dried and Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Acetone, Ethanol, or Methanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract solvent_partitioning Solvent Partitioning (e.g., with n-hexane, chloroform, ethyl acetate) crude_extract->solvent_partitioning ethyl_acetate_fraction Ethyl Acetate Fraction (often enriched with polyphenols) solvent_partitioning->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel or Sephadex LH-20) ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_analysis TLC Analysis fractions->tlc_analysis Combine fractions with similar Rf values pure_compound Pure this compound tlc_analysis->pure_compound Combine fractions with similar Rf values

Caption: A general workflow for the extraction and isolation of this compound.

Detailed Protocol for Extraction and Isolation from Euphorbia hylonoma Roots

This protocol is based on the methodology described for the isolation of ellagic acid derivatives from Euphorbia hylonoma[6].

  • Preparation of Plant Material: Air-dry the roots of Euphorbia hylonoma and grind them into a fine powder.

  • Acetone Extraction: Macerate the powdered root material with acetone at room temperature for 24 hours. Repeat the extraction three times to ensure maximum yield.

  • Concentration: Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

  • Solvent Partitioning:

    • Suspend the crude acetone extract in water.

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity: first with n-hexane, followed by chloroform, and then ethyl acetate.

    • The ethyl acetate fraction is typically enriched in polar compounds like this compound.

  • Column Chromatography:

    • Subject the dried ethyl acetate fraction to column chromatography on a silica gel column (60-120 mesh).

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

  • Further Purification:

    • Combine the fractions containing the compound of interest (identified by TLC comparison with a standard or by spectroscopic methods).

    • For further purification, a second column chromatography step using Sephadex LH-20 with methanol as the eluent can be employed[6].

  • Identification and Characterization: The purified compound can be identified and its structure confirmed using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Inhibition of the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Ellagic acid and its derivatives have been shown to inhibit the EGFR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival[7]. While direct studies on this compound's effect on EGFR are limited, its structural similarity to other inhibitory ellagic acid derivatives suggests a similar mechanism.

EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation DOMEA 3,3'-di-O-Methylellagic Acid DOMEA->pEGFR Inhibits RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Leads to

Caption: Proposed inhibition of the EGFR signaling pathway by this compound.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

This compound has been reported to have an inhibitory effect on cyclooxygenase and lipoxygenase, enzymes that play a crucial role in the inflammatory response by producing prostaglandins and leukotrienes, respectively.

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

COX Pathway Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 DOMEA 3,3'-di-O-Methylellagic Acid DOMEA->COX Inhibits Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound.

The 5-lipoxygenase (5-LOX) enzyme catalyzes the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators involved in allergic and inflammatory responses, such as asthma.

LOX Pathway Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX HPETE 5-HPETE LOX->HPETE DOMEA 3,3'-di-O-Methylellagic Acid DOMEA->LOX Inhibits LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LTA4->Leukotrienes Inflammation Inflammation, Allergic Response Leukotrienes->Inflammation

Caption: Inhibition of the Lipoxygenase (LOX) pathway by this compound.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities. Its presence in various medicinal plants underscores its potential for therapeutic applications. The elucidation of its inhibitory effects on key signaling pathways, such as the EGFR, COX, and LOX pathways, provides a scientific basis for its observed anti-inflammatory and anticancer properties. Further research is warranted to fully explore its quantitative distribution in nature, optimize extraction and purification protocols, and conduct comprehensive preclinical and clinical studies to validate its therapeutic efficacy and safety. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The Elusive Pathway: A Technical Exploration of 3,3'-di-O-Methylellagic Acid Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-di-O-Methylellagic acid, a naturally occurring derivative of ellagic acid, has garnered significant interest for its potential pharmacological activities. While its presence has been documented in a variety of plant species, the precise biosynthetic pathway, particularly the enzymatic O-methylation of the ellagic acid backbone, remains largely uncharacterized in the scientific literature. This technical guide synthesizes the current understanding of the upstream biosynthesis of its precursor, ellagic acid, and explores the putative final methylation step based on the broader knowledge of plant O-methyltransferases (OMTs). Due to the absence of a specifically identified and characterized O-methyltransferase responsible for this reaction, this document will highlight the knowledge gaps and propose experimental approaches for its elucidation.

Introduction

Ellagic acid and its derivatives are a class of polyphenolic compounds found in numerous fruits, nuts, and seeds.[1] this compound is a notable derivative where the hydroxyl groups at the 3 and 3' positions of the ellagic acid core are methylated. This structural modification can significantly alter the molecule's bioavailability and biological activity. Despite its documented presence in plants such as Castanopsis fissa and Platycarya strobilacea, the specific enzymes and regulatory mechanisms governing its formation are not well-defined.[2] This guide provides a comprehensive overview of the known upstream pathway and postulates the characteristics of the yet-to-be-identified O-methyltransferase.

The Biosynthetic Precursor: Ellagic Acid

The biosynthesis of this compound begins with the formation of its precursor, ellagic acid. This process is a branch of the well-established shikimate pathway.

From Shikimate to Gallic Acid

The pathway originates with primary metabolites and proceeds through the shikimate pathway to produce chorismate, a key branch-point intermediate. Chorismate is then converted to gallic acid, a fundamental building block of hydrolyzable tannins, including ellagitannins.

Formation of Ellagitannins and Release of Ellagic Acid

Gallic acid is subsequently esterified with a polyol, typically glucose, to form gallotannins. Through oxidative coupling of adjacent galloyl residues on the glucose core, the hexahydroxydiphenoyl (HHDP) group is formed, which is the hallmark of ellagitannins. Ellagic acid is not synthesized as a free molecule initially but is released upon the hydrolysis of these ellagitannins.[1] This hydrolysis can occur enzymatically within the plant or through environmental factors.

A simplified diagram of the upstream pathway to ellagic acid is presented below.

Ellagic_Acid_Biosynthesis Shikimate_Pathway Shikimate Pathway Gallic_Acid Gallic Acid Shikimate_Pathway->Gallic_Acid Gallotannins Gallotannins Gallic_Acid->Gallotannins Esterification Ellagitannins Ellagitannins Gallotannins->Ellagitannins Oxidative Coupling Ellagic_Acid Ellagic Acid Ellagitannins->Ellagic_Acid Hydrolysis

Caption: Upstream biosynthesis of ellagic acid.

The Putative Final Step: O-Methylation of Ellagic Acid

The conversion of ellagic acid to this compound is presumed to be catalyzed by one or more S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). Plant OMTs are a large and diverse family of enzymes known to methylate a wide array of secondary metabolites, including flavonoids, phenylpropanoids, and other phenolics.[3]

The Unidentified O-Methyltransferase

To date, no specific OMT has been isolated and characterized from any plant species with demonstrated activity for the regiospecific methylation of ellagic acid at the 3 and 3' positions. It is plausible that one or more OMTs with broad substrate specificity, or a highly specific enzyme, is responsible for this conversion. The methylation could occur in a single step by a single enzyme acting on both hydroxyl groups, or sequentially by one or more enzymes.

A Proposed Experimental Workflow for Identification and Characterization

The elucidation of this final biosynthetic step requires a multi-faceted approach. A proposed workflow for the identification and characterization of the putative ellagic acid O-methyltransferase is outlined below.

OMT_Identification_Workflow cluster_0 In Vitro Approach cluster_1 In Silico & Molecular Approach Plant_Extract Crude Protein Extract from a This compound Producing Plant Enzyme_Assay Enzyme Assay with Ellagic Acid and [14C]-SAM Plant_Extract->Enzyme_Assay Activity_Detection Detection of Radiolabeled This compound Enzyme_Assay->Activity_Detection Purification Enzyme Purification (Chromatography) Activity_Detection->Purification If positive Protein_Sequencing Protein Sequencing Purification->Protein_Sequencing Gene_Cloning Gene Cloning and Heterologous Expression Protein_Sequencing->Gene_Cloning Design Probes/Primers Transcriptome_Analysis Transcriptome Analysis of Relevant Plant Tissues Candidate_Genes Identification of Candidate OMT Genes Transcriptome_Analysis->Candidate_Genes Candidate_Genes->Gene_Cloning Recombinant_Protein Purification of Recombinant OMT Gene_Cloning->Recombinant_Protein Functional_Assay Functional Assay with Ellagic Acid Recombinant_Protein->Functional_Assay Kinetic_Characterization Kinetic Characterization (Km, Vmax, pH optimum, etc.) Functional_Assay->Kinetic_Characterization If active

Caption: Proposed workflow for OMT identification.

Quantitative Data: A Knowledge Gap

A critical requirement for a comprehensive understanding of the biosynthesis of this compound is quantitative data on the enzymatic reaction. This includes:

  • Enzyme Kinetics: Michaelis-Menten constants (Km) for both ellagic acid and the methyl donor (SAM), and the maximal reaction velocity (Vmax).

  • Optimal Conditions: The optimal pH and temperature for the enzymatic activity.

  • Substrate Specificity: Testing the activity of the putative OMT with other structurally related compounds to determine its substrate range.

Currently, there is no publicly available quantitative data for the O-methylation of ellagic acid to this compound. The following table is presented as a template for the type of data that needs to be generated through future research.

ParameterValueConditionsReference
Enzyme Source Not Identified--
Substrate Ellagic Acid--
Km (Ellagic Acid) To be determined--
Km (SAM) To be determined--
Vmax To be determined--
Optimal pH To be determined--
Optimal Temperature To be determined--

Proposed Experimental Protocols

The following are generalized protocols that would need to be adapted and optimized for the specific plant material and putative enzyme.

O-Methyltransferase Activity Assay

This assay is designed to detect the transfer of a methyl group from a radiolabeled donor to ellagic acid.

Materials:

  • Crude protein extract or purified enzyme fraction.

  • Ellagic acid solution.

  • S-adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM).

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 10 mM dithiothreitol).

  • Scintillation cocktail and scintillation counter.

  • Ethyl acetate.

  • TLC plates (silica gel).

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ellagic acid, and the protein sample.

  • Initiate the reaction by adding [¹⁴C]-SAM.

  • Incubate the mixture at the desired temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding HCl.

  • Extract the methylated product with ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the residue in a small volume of methanol.

  • Spot the extract on a TLC plate and develop the chromatogram using an appropriate solvent system.

  • Visualize the radioactive product by autoradiography or by scraping the corresponding spot and measuring the radioactivity using a scintillation counter.

Heterologous Expression and Purification of a Candidate OMT

This protocol outlines the steps for producing a candidate OMT in a host system like E. coli for functional characterization.

Materials:

  • cDNA from the plant of interest.

  • OMT-specific primers.

  • Expression vector (e.g., pET vector with a His-tag).

  • E. coli expression strain (e.g., BL21(DE3)).

  • IPTG for induction.

  • Ni-NTA affinity chromatography column.

  • Lysis buffer, wash buffer, and elution buffer.

Procedure:

  • Amplify the full-length coding sequence of the candidate OMT gene from the plant cDNA using PCR.

  • Clone the PCR product into the expression vector.

  • Transform the expression construct into the E. coli expression strain.

  • Grow the bacterial culture to a suitable optical density and induce protein expression with IPTG.

  • Harvest the cells by centrifugation and lyse them.

  • Clarify the lysate by centrifugation.

  • Purify the recombinant His-tagged OMT from the supernatant using Ni-NTA affinity chromatography.

  • Verify the purity and size of the protein using SDS-PAGE.

Conclusion and Future Directions

The biosynthesis of this compound represents an intriguing yet unresolved area of plant secondary metabolism. While the pathway to its precursor, ellagic acid, is well-understood, the specific O-methyltransferase responsible for the final, crucial methylation step remains to be identified and characterized. The lack of this fundamental knowledge, including quantitative kinetic data and detailed experimental protocols, hinders our ability to fully comprehend and potentially manipulate the production of this bioactive compound.

Future research should focus on the systematic identification of candidate OMTs from plants known to produce this compound, utilizing the combined in vitro and in silico approaches outlined in this guide. The successful characterization of such an enzyme would not only fill a significant gap in our understanding of plant natural product biosynthesis but also provide a valuable biocatalyst for the potential biotechnological production of this compound for applications in the pharmaceutical and nutraceutical industries.

References

An In-depth Technical Guide to 3,3'-di-O-Methylellagic Acid: Properties, Protocols, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-di-O-Methylellagic acid, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its isolation and analysis, and an in-depth exploration of its biological effects, including its antioxidant, antibacterial, and potential anticancer activities. The information is presented to support further research and development of this promising molecule for therapeutic applications.

Physicochemical Properties

This compound (3,3'-diOMEA) is a derivative of ellagic acid, characterized by the presence of two methoxy groups at the 3 and 3' positions. These modifications influence its solubility and bioavailability, distinguishing it from its parent compound.

Chemical Structure and Identifiers
  • IUPAC Name : 5,10-dihydroxy-2,7-dimethoxy-4,9-dioxa-4,9-dihydrophenaleno[1,2,3-de]phenalene-3,8-dione

  • Molecular Formula : C₁₆H₁₀O₈[1]

  • CAS Number : 2239-88-5[1]

  • Synonyms : 3,8-Di-O-methylellagic acid, Ellagic acid 3,3'-dimethyl ether

Quantitative Physicochemical Data

For ease of comparison, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 330.25 g/mol [1]
Exact Mass 330.037568 g/mol [1]
Melting Point >300 °C
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]
Appearance Pale yellow to off-white powder

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound, compiled from various research studies.

Isolation and Purification from Natural Sources

This compound can be isolated from various plant materials. The following is a general workflow for its extraction and purification.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Plant Material (e.g., stem bark) B Drying and Powdering A->B C Solvent Extraction (e.g., Methanol) B->C D Crude Extract C->D E Solvent Partitioning (e.g., with n-butanol) D->E F Butanol Fraction E->F G Column Chromatography (Silica Gel) F->G H Elution with Solvent Gradient G->H I Fraction Collection and TLC Analysis H->I J Purified 3,3'-diOMEA I->J

Figure 1: Isolation and Purification Workflow.

Methodology:

  • Extraction:

    • The plant material (e.g., stem bark of Polyalthia longifolia) is shade-dried and coarsely powdered.[3]

    • The powdered material is extracted with a suitable solvent, such as methanol, using maceration or Soxhlet extraction.[4]

    • The resulting crude extract is concentrated under reduced pressure.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

    • The n-butanol fraction, which is typically rich in polar compounds like 3,3'-diOMEA, is collected.[3]

  • Purification:

    • The butanol fraction is subjected to column chromatography on silica gel (60-120 mesh).[4]

    • The column is eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in toluene.[4]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions showing a single spot corresponding to the Rf value of 3,3'-diOMEA are pooled and concentrated.

    • Further purification can be achieved by recrystallization from a suitable solvent.

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Different concentrations of 3,3'-diOMEA are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Different concentrations of 3,3'-diOMEA are added to the diluted ABTS•+ solution.

  • After a 6-minute incubation, the absorbance is measured at 734 nm.[3]

  • The percentage of inhibition is calculated similarly to the DPPH assay.

Antibacterial Activity Assay

The antibacterial activity can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • A two-fold serial dilution of 3,3'-diOMEA is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).

  • A standardized bacterial inoculum (e.g., 10⁵ CFU/mL) is added to each well.[3]

  • The plate is incubated at 37°C for 24 hours.[3]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with potential therapeutic implications.

Antioxidant and Hepatoprotective Effects

This compound has been shown to be a potent antioxidant, likely contributing to its observed hepatoprotective effects.[2] Its ability to scavenge free radicals can mitigate oxidative stress, a key factor in liver damage.

Antibacterial Activity

The compound has demonstrated inhibitory activity against various bacterial strains, suggesting its potential as a lead for the development of new antibacterial agents.

Anticancer Potential and Associated Signaling Pathways

While direct studies on the anticancer mechanisms of this compound are emerging, research on its parent compound, ellagic acid, and its isomers provides valuable insights into potential signaling pathways it may modulate.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:

Ellagic acid has been shown to inhibit the EGFR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[5][6] It is plausible that 3,3'-diOMEA shares a similar mechanism of action.

cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation diOMEA 3,3'-diOMEA diOMEA->EGFR

Figure 2: Postulated EGFR Signaling Inhibition.

Wnt/β-catenin Signaling Pathway:

The isomer 4,4'-di-O-methylellagic acid has been reported to modulate the Wnt signaling pathway in colon cancer cells.[7] The canonical Wnt pathway plays a crucial role in cell fate determination, proliferation, and differentiation, and its aberrant activation is a hallmark of many cancers.

cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Axin Axin Frizzled->Axin Inhibition LRP5_6->Axin Inhibition beta_catenin β-catenin Axin->beta_catenin Phosphorylation & Degradation APC APC APC->beta_catenin Phosphorylation & Degradation GSK3b GSK-3β GSK3b->beta_catenin Phosphorylation & Degradation CK1 CK1 CK1->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes diOMEA 3,3'-diOMEA diOMEA->beta_catenin Promotes Degradation

Figure 3: Potential Wnt/β-catenin Pathway Modulation.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition:

This compound has been noted for its inhibitory effects on cyclooxygenase and lipoxygenase. These enzymes are key players in the inflammatory cascade, converting arachidonic acid into prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, 3,3'-diOMEA can exert anti-inflammatory effects.

cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway ArachidonicAcid Arachidonic Acid COX1_2 COX-1/COX-2 ArachidonicAcid->COX1_2 LOX LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes LOX->Leukotrienes Leukotrienes->Inflammation diOMEA 3,3'-diOMEA diOMEA->COX1_2 diOMEA->LOX

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3'-di-O-Methylellagic acid, a naturally occurring phenolic compound. It details its chemical identity, explores its relationship with structurally similar compounds, and presents a thorough examination of its biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Synonyms

This compound is a derivative of ellagic acid, a polyphenol found in various fruits and nuts. The methylation at the 3 and 3' positions of the ellagic acid backbone alters its physicochemical properties, potentially enhancing its bioavailability and therapeutic efficacy.

Table 1: Chemical Identifiers and Synonyms for this compound

IdentifierValue
IUPAC Name 2,7-dihydroxy-3,8-dimethoxy-5,10-dioxo-5,10-dihydrochromeno[5,4,3-cde]chromene
CAS Number 2239-88-5[1][2]
Molecular Formula C₁₆H₁₀O₈[1][2]
Molecular Weight 330.25 g/mol [2][3]
Synonyms 3,3'-Dimethoxyellagic acid, Ellagic acid 3,3'-dimethyl ether, 3,8-Di-O-methylellagic acid, 2,7-Dihydroxy-3,8-dimethoxy[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione[1][4][5]

Related Compounds

The biological activity of this compound is often considered in the context of its parent compound, ellagic acid, and other derivatives. Understanding the structure-activity relationships within this family of compounds is crucial for drug development.

Ellagic Acid: The precursor to this compound, ellagic acid, is a well-researched polyphenol with known antioxidant, anti-inflammatory, and anticancer properties.[6][7][8] It is typically found in nature as ellagitannins, which are esters of hexahydroxydiphenic acid and a polyol, that release ellagic acid upon hydrolysis.[6][9]

Glycosylated Derivatives: this compound can be found in nature conjugated with sugar moieties. For instance, this compound 4'-O-β-D-xylopyranoside and this compound 4'-O-β-D-glucopyranoside are known natural products.[10][11][12] These glycosidic forms may have different solubility and bioavailability profiles compared to the aglycone.

Other Methylated Ellagic Acid Derivatives: Compounds such as 3,4,3'-tri-O-methylellagic acid and 4,4'-di-O-methylellagic acid have also been isolated and studied for their biological activities, particularly their anticancer effects.[13][14][15][16]

Urolithins: These are gut microbiota-derived metabolites of ellagic acid and ellagitannins.[6] Urolithins, such as Urolithin A and Urolithin B, are considered to be the primary bioactive forms of ellagic acid in vivo and exhibit a range of biological activities.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activities of this compound and its related compounds.

Table 2: Antioxidant Activity

CompoundAssayIC₅₀ / ActivitySource
3-O-Methylellagic acidDPPHIC₅₀: 24.28 µg/mL[17]
This compoundDPPHIC₅₀: 11.35 µg/mL[18]
3-O-Methylellagic acidABTS2486.94 ± 10.20 µmol TE/g[17]
Ellagic acidDPPHIC₅₀: 11.75 ± 0.53 µg/mL
Ellagic acidABTSIC₅₀: 11.28 ± 0.28 µg/mL
This compoundDPPHSC₅₀: 123.3 µg/mL[1]

Table 3: Anticancer and Antiplasmodial Activity

CompoundCell Line / OrganismAssayIC₅₀ / EC₅₀Source
This compoundPlasmodium falciparum (3D7)AntiplasmodialEC₅₀: 4.27 ± 0.05 µM[19]
This compoundPlasmodium falciparum (Dd2)AntiplasmodialEC₅₀: 1.36 ± 0.47 µM[19]
3,4,3'-tri-O-Methylellagic acidT47D (Breast Cancer)CytotoxicityEC₅₀: 55.35 ± 6.28 µg/mL[13][14][15]
3,4,3'-tri-O-Methylellagic acidHeLa (Cervical Cancer)CytotoxicityEC₅₀: 12.57 ± 2.22 µg/mL[13][14][15]
This compound-4'-O-β-d-xylopyranosideHepG2 (Liver Cancer)AntiproliferativeInhibited proliferation[20][21]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well microplate, add a series of dilutions of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Ascorbic acid or gallic acid is typically used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Add a series of dilutions of the test compound to a 96-well microplate.

  • Add the diluted ABTS•+ solution to each well and mix.

  • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Trolox is commonly used as a standard to create a calibration curve.

  • The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[17]

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in the culture medium. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (Absorbance_treated / Absorbance_control) * 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are still under investigation, studies on its parent compound, ellagic acid, provide significant insights into its potential mechanisms of action, particularly in the context of inflammation and cancer.

Anti-inflammatory Effects and the NF-κB Pathway

Inflammation is a critical process in many diseases, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Ellagic acid has been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators. It is plausible that this compound shares this mechanism of action.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DMA This compound DMA->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding iNOS iNOS DNA->iNOS Transcription COX2 COX-2 DNA->COX2 Transcription Apoptosis_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMA This compound MAPKKK MAPKKK DMA->MAPKKK Modulation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Bax Bax (Pro-apoptotic) MAPK->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) MAPK->Bcl2 Inhibition Cytochrome_c Cytochrome c Bax->Cytochrome_c Release from Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

The Antioxidant Potential of 3,3'-di-O-Methylellagic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant potential of 3,3'-di-O-Methylellagic acid, a naturally occurring phenolic compound. This document summarizes key quantitative data from various antioxidant assays, presents detailed experimental protocols for reproducing these assessments, and elucidates the primary signaling pathway implicated in its antioxidant activity. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound as a potential therapeutic agent for conditions associated with oxidative stress.

Introduction

This compound is a derivative of ellagic acid, a polyphenol found in a variety of fruits and nuts.[1][2] The methylation of the hydroxyl groups on the ellagic acid backbone can enhance its solubility and bioavailability, potentially increasing its therapeutic efficacy.[2] Like its parent compound, this compound exhibits antioxidant properties by neutralizing free radicals, which are implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][3] This guide delves into the scientific evidence supporting the antioxidant capacity of this compound.

Quantitative Antioxidant Data

The antioxidant activity of this compound has been quantified using several in vitro assays. The following tables summarize the available data, providing a comparative view of its efficacy.

Table 1: Free Radical Scavenging Activity of this compound

AssayParameterResultSource
DPPHIC5011.35 µg/mL[3]
DPPHIC5024.28 µg/mL[4]
DPPHSC50123.3 µg/mL[2]

IC50 (Inhibitory Concentration 50%) is the concentration of the compound required to scavenge 50% of the free radicals. SC50 (Scavenging Concentration 50%) is conceptually similar to IC50.

Table 2: Total Antioxidant Capacity of this compound

AssayParameterResultSource
ABTSTrolox Equivalents2486.94 ± 10.20 µmol TE/g[4]

The ABTS assay measures the total antioxidant capacity, and the results are often expressed as Trolox equivalents (TE), a synthetic antioxidant used as a standard.

Note: While Ferric Reducing Antioxidant Power (FRAP) and Cellular Antioxidant Activity (CAA) assays are standard methods for evaluating antioxidant potential, specific quantitative data for this compound in these assays were not available in the reviewed literature. One study evaluated the reducing power of a bark extract containing this compound but did not provide data for the isolated compound.[5] Another study performed a cell-based assay for reactive oxygen species (ROS) on a fraction containing this compound, again without specifying the activity of the pure compound.[6]

Molecular Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The antioxidant effects of many phenolic compounds, including ellagic acid and its derivatives, are not solely due to direct free radical scavenging.[7] A key mechanism involves the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense system against oxidative stress.[8][9][10][11][12]

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.[8][12] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation DMEA 3,3'-di-O-Methylellagic acid DMEA->Keap1_Nrf2 induces dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 releases Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1->Ub Nrf2_cyto->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds with Maf Maf Maf Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Transcription Transcription Antioxidant_Genes->Transcription Transcription->Antioxidant_Genes leads to protein synthesis

Caption: The Keap1-Nrf2 antioxidant signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Preparation of DPPH Radical Solution:

    • Dissolve a precise amount of DPPH powder in methanol to prepare a stock solution (e.g., 1 mM).

    • Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm. This solution should be freshly prepared and protected from light.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations.

    • Prepare a similar dilution series for a positive control, such as ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of each sample or standard dilution.

    • Add an equal volume of the DPPH working solution to each well/cuvette.

    • For the blank, use the solvent instead of the sample.

    • Mix thoroughly and incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of inhibition against the sample concentration to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Workflow:

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution:

    • On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound and a standard antioxidant (e.g., Trolox) in an appropriate solvent.

    • Create a series of dilutions for both the sample and the standard.

  • Assay Procedure:

    • Add a small volume of the sample or standard dilution to a larger volume of the ABTS•+ working solution.

    • Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Construct a calibration curve using the Trolox standards and express the antioxidant capacity of the sample as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

Workflow:

Caption: Workflow for the FRAP assay.

Detailed Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Freshly prepare the FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add a small volume of the sample or standard to a pre-warmed aliquot of the FRAP reagent.

    • Mix and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of FeSO₄. Results are typically expressed as µmol of Fe(II) equivalents per gram or mole of the sample.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the intracellular generation of reactive oxygen species.

Workflow:

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells, or another suitable cell line, in a 96-well, black, clear-bottom microplate at a density that will result in a confluent monolayer at the time of the assay.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Cell Treatment:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of this compound and a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in a suitable buffer or medium.

    • Incubate for a period (e.g., 1 hour) to allow for cellular uptake.

  • Induction of Oxidative Stress:

    • Wash the cells again with PBS to remove any extracellular compound.

    • Add a solution of a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals over a period of time (e.g., every 5 minutes for 1 hour) using an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 538 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.

    • Calculate the CAA value using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • The results can be expressed as quercetin equivalents (QE) by comparing the activity to a standard curve of quercetin.

Conclusion

This compound demonstrates significant antioxidant potential through both direct free radical scavenging and the activation of the endogenous Keap1-Nrf2 antioxidant defense pathway. The quantitative data from DPPH and ABTS assays confirm its potent activity. While further studies are needed to quantify its efficacy in FRAP and cellular-based assays, the existing evidence strongly supports its role as a promising natural antioxidant. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic applications of this compound in mitigating oxidative stress-related pathologies.

References

A Technical Guide to the Anticancer Properties of 3,3'-di-O-Methylellagic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into the anticancer properties of 3,3'-di-O-methylellagic acid (3,3'-di-O-MEA) and its related derivatives. Ellagic acid derivatives, a class of polyphenolic compounds, have garnered significant interest for their potential as cancer chemopreventive and therapeutic agents. This document synthesizes in vitro and in silico data, outlines key molecular mechanisms, and presents detailed experimental methodologies to support ongoing research and development in this field.

In Vitro Cytotoxicity

Multiple derivatives of this compound have demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values from various studies are summarized below. These values indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
CompoundCancer Cell LineAssayIC50 / EC50 (µg/mL)IC50 / EC50 (µM)Reference
3,4,3′-tri-O-methylellagic acid (T-EA)HeLa (Cervical Cancer)MTT12.57 ± 2.22~35.6[1][2][3]
3,4,3′-tri-O-methylellagic acid (T-EA)T47D (Breast Cancer)MTT55.35 ± 6.28~156.9[1][2][3]
3,4,3′-tri-O-methylflavellagic acid (MFA)Caco-2 (Colorectal Cancer)MTT-46.75 ± 13.00[4]
3,3',4'-trimethylellagic acid (TMEA)HepG2 (Liver Cancer)MTS-Varies (time-dependent)[5]
3,3',4'-trimethylellagic acid (TMEA)A549 (Lung Cancer)MTS-Varies (time-dependent)[5]
3,3',4'-trimethylellagic acid (TMEA)SW620 (Colorectal Cancer)MTS-Varies (time-dependent)[5]

Note: Conversion between µg/mL and µM is dependent on the molecular weight of the specific derivative.

Mechanisms of Anticancer Action

Research indicates that 3,3'-di-O-MEA derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).

Induction of Apoptosis

Apoptosis is a critical pathway for eliminating cancerous cells. Derivatives of 3,3'-di-O-MEA have been shown to trigger this process by modulating key signaling molecules. One derivative, 3,3',4'-trimethylellagic acid (TMEA), induces apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[5] This shifts the Bax/Bcl-2 ratio in favor of apoptosis, leading to the activation of the caspase cascade and subsequent cell death.[5]

MEA_deriv 3,3'-di-O-MEA Derivatives (e.g., TMEA) Bcl2 Bcl-2 (Anti-apoptotic) MEA_deriv->Bcl2 Downregulates Bax Bax (Pro-apoptotic) MEA_deriv->Bax Upregulates Mito Mitochondria Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Cleaves substrates

Caption: Intrinsic apoptosis pathway induced by 3,3'-di-O-MEA derivatives.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Certain 3,3'-di-O-MEA derivatives can halt the cell cycle, preventing cancer cells from proliferating. For instance, 3,3′-di-O-methyl ellagic acid-4′-O-β-d-xylopyranoside has been found to block the cell cycle at the G1/S phase transition in HepG2 liver cancer cells.[6][7] This arrest is achieved by downregulating key proteins responsible for cell cycle progression, such as cyclin D1.[7]

MEA_deriv 3,3'-di-O-MEA-Xylopyranoside CyclinD1 Cyclin D1 MEA_deriv->CyclinD1 Downregulates G1_Phase G1 Phase S_Phase S Phase (DNA Synthesis) CyclinD1->S_Phase Promotes G1_Phase->S_Phase Progression G1_S_Transition G1/S Checkpoint Blocked G1_Phase->G1_S_Transition G1_S_Transition->S_Phase

Caption: G1/S phase cell cycle arrest by a 3,3'-di-O-MEA derivative.

Inhibition of Angiogenesis

Tumor growth is dependent on the formation of new blood vessels. Some ellagic acid derivatives can inhibit this process. TMEA, for example, has been shown to inhibit the proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs).[5] This anti-angiogenic effect is linked to the inhibition of Vascular Endothelial Growth Factor (VEGF) and its downstream signaling pathway, PI3K/AKT/mTOR.[5]

Experimental Protocols & Methodologies

This section details the methodologies for key experiments used to evaluate the anticancer properties of 3,3'-di-O-MEA derivatives.

In Vitro Cell Viability and Cytotoxicity Assay (MTT/MTS)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Principle: Viable cells with active metabolism convert the tetrazolium salt (MTT/MTS) into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, T47D, HepG2) are seeded into a 96-well plate at a density of approximately 1 × 10⁴ cells per well and allowed to adhere for 24 hours.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the 3,3'-di-O-MEA derivative (e.g., ranging from 3 µM to 60 µM) for specific time periods (e.g., 24, 48, or 72 hours).[5][8] A vehicle control (e.g., DMSO) is also included.

  • Reagent Incubation: After the treatment period, 10-20 µL of the MTT or MTS reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C.[8]

  • Solubilization (for MTT): If using MTT, the formazan crystals are solubilized by adding a solubilizing agent like DMSO.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 450-570 nm).[8]

  • Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

cluster_0 MTT/MTS Assay Workflow A 1. Seed Cancer Cells (96-well plate) B 2. Add 3,3'-di-O-MEA Derivative (Varying concentrations) A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Add MTT/MTS Reagent C->D E 5. Incubate (1-4 hours) D->E F 6. Measure Absorbance (Plate Reader) E->F G 7. Calculate IC50 Value F->G

Caption: General workflow for determining cytotoxicity using an MTT/MTS assay.

Apoptosis Assay (Hoechst Staining)

Hoechst staining is used to visualize nuclear condensation and fragmentation, which are characteristic hallmarks of apoptosis.

Principle: The Hoechst 33342 dye stains the DNA of cells. Apoptotic cells typically show brightly stained, condensed, or fragmented nuclei compared to the uniformly stained nuclei of healthy cells.

Detailed Protocol:

  • Cell Culture and Treatment: Cells are cultured on coverslips or in chamber slides and treated with the test compound for the desired time.

  • Staining: Cells are washed with Phosphate-Buffered Saline (PBS) and then incubated with Hoechst 33342 staining solution (e.g., 10 µg/mL in PBS) for 10-15 minutes at room temperature, protected from light.[8]

  • Washing: The staining solution is removed, and the cells are washed again with PBS.

  • Visualization: The coverslips are mounted on microscope slides, and the cells are observed under a fluorescence microscope using a UV filter. Apoptotic cells are identified by their distinct nuclear morphology.

In Silico Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as an ellagic acid derivative) when bound to a second molecule (a receptor, such as a target protein like SIRT1 or CDK9) to form a stable complex.[1][9]

Principle: This method predicts the binding affinity and interaction patterns between a ligand and a protein's active site. A lower binding free energy score generally indicates a more stable and potent interaction.

Methodology:

  • Protein and Ligand Preparation: The 3D structures of the target protein (e.g., obtained from the Protein Data Bank) and the ligand (e.g., 3,4,3′-tri-O-methylellagic acid) are prepared using molecular modeling software.

  • Docking Simulation: A docking program is used to fit the ligand into the active site of the protein. The program explores various conformations and orientations of the ligand.

  • Scoring and Analysis: The resulting poses are "scored" based on calculated binding free energies (e.g., MM-GBSA or MM-PBSA).[1][2] The interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the active site, are analyzed to understand the molecular basis of the inhibition. For example, 3,4,3′-tri-O-methylellagic acid has been shown in silico to have a binding free energy of -30.98 ± 0.25 kcal/mol with the SIRT1 protein.[1][2]

References

Solubility and Stability of 3,3'-di-O-Methylellagic Acid in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3,3'-di-O-Methylellagic acid (3,3'-diOMEA) in dimethyl sulfoxide (DMSO), a common solvent for in vitro and in vivo studies. This document summarizes available quantitative data, outlines detailed experimental protocols, and presents a potential signaling pathway for this compound.

Solubility of this compound in DMSO

This compound is generally considered soluble in DMSO.[1] However, achieving a clear solution may require specific conditions.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and a structurally similar compound in DMSO.

CompoundSolubility in DMSOConditionsCitation
This compound 2 mg/mL (6.06 mM)Ultrasonic assistance may be required. The use of fresh, anhydrous DMSO is recommended as its hygroscopic nature can impact solubility.[2]
3,3′,4-Tri-O-methylellagic acid 5 mg/mLHeating is required to achieve dissolution.
Factors Influencing Solubility

Several factors can influence the solubility of 3,3'-diOMEA in DMSO:

  • Water Content: DMSO is highly hygroscopic. The presence of water can decrease the solubility of hydrophobic compounds. It is crucial to use anhydrous or low-water content DMSO and to handle it in a way that minimizes moisture absorption.

  • Temperature: For some related compounds, heating can increase solubility. However, the effect of temperature on the solubility of 3,3'-diOMEA has not been specifically reported. Gentle warming may be attempted, but the potential for thermal degradation should be considered.

  • Sonication: The use of an ultrasonic bath can aid in the dissolution of 3,3'-diOMEA in DMSO, particularly at higher concentrations.[2]

Stability of this compound in DMSO

Recommended Storage Conditions

The following table outlines the recommended storage conditions for stock solutions of 3,3'-diOMEA in DMSO to minimize degradation.

Storage TemperatureDurationRecommendationsCitation
-20°CUp to 1 monthProtect from light. Aliquot to avoid repeated freeze-thaw cycles.[1][2]
-80°CUp to 6 monthsProtect from light. Aliquot to avoid repeated freeze-thaw cycles.[1][2]
Factors Affecting Stability
  • Temperature: Long-term storage at room temperature is not recommended. Studies on other compounds have shown significant degradation over time at ambient temperatures.[3][4]

  • Freeze-Thaw Cycles: While some sources suggest that several freeze-thaw cycles may not damage small molecules in DMSO, it is best practice to aliquot stock solutions to minimize the number of cycles.

  • Light Exposure: Protection from light is recommended to prevent potential photodegradation.[1][2]

  • Water Content: The presence of water in DMSO can facilitate hydrolysis of susceptible compounds. Using anhydrous DMSO and proper handling techniques is advised.[5]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of 3,3'-diOMEA in DMSO. These are generalized protocols and may require optimization for specific experimental needs.

Protocol for Solubility Determination by NMR

This method allows for the direct measurement of the concentration of a saturated solution.

  • Preparation of a Saturated Solution:

    • Add an excess amount of 3,3'-diOMEA powder to a known volume of deuterated DMSO (DMSO-d6) in a microcentrifuge tube.

    • Vigorously shake the mixture until a suspension is formed.

    • Equilibrate the solution by rotating it at room temperature for at least 24 hours to ensure saturation.

  • Sample Preparation for NMR:

    • Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

    • Carefully transfer a known volume of the supernatant to a new tube.

    • Prepare a diluted sample for NMR analysis by adding a known volume of fresh DMSO-d6.

  • NMR Analysis:

    • Acquire a proton (¹H) NMR spectrum of the diluted sample.

    • Integrate the peaks corresponding to 3,3'-diOMEA and the residual solvent peak.

    • Calculate the concentration of 3,3'-diOMEA relative to the known concentration of the solvent.

Protocol for Stability Assessment by HPLC-UV

This protocol allows for the monitoring of the degradation of 3,3'-diOMEA over time.

  • Preparation of Stock Solution:

    • Prepare a stock solution of 3,3'-diOMEA in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Storage Conditions:

    • Aliquot the stock solution into several vials to be stored under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature). Protect all samples from light.

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 1 week, 2 weeks, 1 month, 3 months, 6 months).

  • Sample Analysis:

    • At each time point, retrieve an aliquot from each storage condition.

    • Dilute the sample with an appropriate mobile phase to a concentration suitable for HPLC-UV analysis.

    • Inject the sample into an HPLC system equipped with a UV detector.

    • The peak area of 3,3'-diOMEA is proportional to its concentration.

  • Data Analysis:

    • Compare the peak area of 3,3'-diOMEA at each time point to the initial peak area (time 0) to determine the percentage of the compound remaining.

    • The degradation rate can be calculated from this data.

Potential Signaling Pathway and Experimental Workflow

While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on a structurally similar compound, 4,4'-di-O-methylellagic acid, has shown involvement of the Wnt signaling pathway in its anti-cancer effects on colon cancer cells.[6] This provides a plausible hypothesis for the mechanism of action of 3,3'-diOMEA.

Hypothetical Wnt Signaling Pathway Inhibition

Wnt_Pathway_Inhibition cluster_nucleus Inside Nucleus node_33diOMEA 3,3'-diOMEA node_Wnt Wnt Ligand node_33diOMEA->node_Wnt Inhibits? node_Frizzled Frizzled Receptor node_Wnt->node_Frizzled Binds node_Dishevelled Dishevelled node_Frizzled->node_Dishevelled Activates node_DestructionComplex Destruction Complex (APC, Axin, GSK3β) node_Dishevelled->node_DestructionComplex Inhibits node_BetaCatenin β-catenin node_DestructionComplex->node_BetaCatenin Phosphorylates for Degradation node_Proteasome Proteasomal Degradation node_BetaCatenin->node_Proteasome node_Nucleus Nucleus node_BetaCatenin->node_Nucleus Accumulates and Translocates node_TCFLEF TCF/LEF node_GeneTranscription Target Gene Transcription (e.g., c-Myc, Cyclin D1) node_TCFLEF->node_GeneTranscription Activates

Caption: Hypothetical inhibition of the Wnt signaling pathway by 3,3'-diOMEA.

Experimental Workflow for Investigating Signaling Pathway

Experimental_Workflow node_CellCulture Cancer Cell Culture (e.g., Colon Cancer Cells) node_Treatment Treatment with 3,3'-diOMEA in DMSO (and vehicle control) node_CellCulture->node_Treatment node_Incubation Incubation (e.g., 24, 48, 72 hours) node_Treatment->node_Incubation node_CellProliferation Cell Proliferation Assay (e.g., MTT, BrdU) node_Incubation->node_CellProliferation node_WesternBlot Western Blot Analysis (β-catenin, c-Myc, Cyclin D1) node_Incubation->node_WesternBlot node_qPCR qRT-PCR (Wnt target genes) node_Incubation->node_qPCR node_DataAnalysis Data Analysis and Interpretation node_CellProliferation->node_DataAnalysis node_WesternBlot->node_DataAnalysis node_qPCR->node_DataAnalysis

Caption: Workflow for investigating the effect of 3,3'-diOMEA on a signaling pathway.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound in DMSO for researchers and drug development professionals. While quantitative data is limited, the provided protocols and storage recommendations offer a solid foundation for working with this compound. Further studies are warranted to establish a more detailed profile of its physicochemical properties and to confirm its mechanism of action.

References

Methodological & Application

Protocol for the Extraction of 3,3'-di-O-Methylellagic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the extraction, isolation, and quantification of 3,3'-di-O-methylellagic acid, a bioactive phenolic compound, from plant materials. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the efficient recovery of this target compound for further study and development.

Introduction

This compound is a naturally occurring polyphenol found in various plant species, including those from the Terminalia, Sonneratia, and Polyalthia genera.[1][2][3] It is a derivative of ellagic acid and has garnered significant interest for its potential therapeutic properties, including antioxidant and antibacterial activities.[1][2] This protocol details a general workflow for the extraction and purification of this compound, which can be adapted depending on the specific plant matrix and available laboratory equipment.

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Collection and Identification: Collect the desired plant parts (e.g., bark, leaves, roots). It is essential to have the plant material botanically authenticated. For instance, the stem bark of Polyalthia longifolia and the bark of Sonneratia alba have been identified as sources.[1][2]

  • Drying: Air-dry the plant material in the shade at room temperature to prevent the degradation of thermolabile compounds.

  • Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder. This increases the surface area for solvent extraction.

Extraction

The initial extraction aims to liberate the target compound from the plant matrix.

  • Solvent Selection: Methanol is a commonly used solvent for the initial extraction of polar and semi-polar compounds like this compound.[1][4] An aqueous-acetone mixture (8:2 v/v) has also been shown to be effective for extracting polyphenols.[5]

  • Maceration/Soxhlet Extraction:

    • Maceration: Soak the powdered plant material in the chosen solvent (e.g., methanol) at room temperature for a specified period (e.g., 24-72 hours), with occasional agitation.[6]

    • Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus, which allows for continuous extraction with a fresh solvent.

  • Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Fractionation (Liquid-Liquid Partitioning)

Fractionation is employed to separate compounds based on their polarity, thereby enriching the fraction containing this compound.

  • Solvent System: A common approach involves suspending the crude extract in a mixture of methanol and water (e.g., 2:3 v/v) and partitioning it successively with solvents of increasing polarity.[1]

  • Procedure:

    • Partition the aqueous suspension with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

    • Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as chloroform, followed by ethyl acetate.[1] this compound is expected to be enriched in the ethyl acetate fraction.[1]

    • Collect each fraction and evaporate the solvent to dryness.

Isolation (Chromatography)

Chromatographic techniques are essential for the final purification of this compound from the enriched fraction.

  • Column Chromatography:

    • Stationary Phase: Silica gel (mesh size 100-200 or 200-400) is commonly used.[1][2]

    • Mobile Phase: A gradient elution system with a mixture of n-hexane and ethyl acetate is often employed. The polarity is gradually increased to elute compounds with different affinities for the stationary phase.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For higher purity, preparative HPLC is the method of choice.

    • Column: A reversed-phase C18 column is typically used.[7]

    • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.3% formic acid) is a common mobile phase.[7]

    • The fractions corresponding to the peak of this compound are collected.

Identification and Quantification

The identity and purity of the isolated compound are confirmed using spectroscopic and chromatographic methods.

  • High-Performance Liquid Chromatography (HPLC):

    • Analytical Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is suitable.[2]

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., potassium dihydrogen orthophosphate) is used.[2]

    • Detection: UV detection at 254 nm is appropriate for aromatic compounds like this compound.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used for the definitive structural elucidation of the isolated compound.[7]

Data Presentation

The following table summarizes representative data from the literature on the extraction and activity of fractions containing this compound.

Plant SourcePlant PartExtraction MethodFraction with Highest ActivityCompound IsolatedReference
Sonneratia albaBarkMethanol extraction followed by partitioningEthyl acetateThis compound[1]
Polyalthia longifoliaStem BarkHydroalcoholic extraction followed by partitioningn-butanol3-O-methyl ellagic acid[2]
Terminalia arjunaBarkAqueous extraction followed by partitioningEthyl acetate3-O-methyl ellagic acid derivatives[3][7]
Terminalia arjunaWhole PlantMethanol extraction followed by partitioningEthyl acetateFlavonoids[4]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from plant material.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification & Analysis plant_material Plant Material (e.g., Bark) drying Drying plant_material->drying grinding Grinding drying->grinding crude_extraction Crude Extraction (e.g., Methanol) grinding->crude_extraction partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extraction->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom prep_hplc Preparative HPLC (C18 Column) column_chrom->prep_hplc analysis Analysis (HPLC, LC-MS, NMR) prep_hplc->analysis

Caption: Workflow for this compound Extraction.

This comprehensive protocol provides a robust framework for the successful extraction and purification of this compound, enabling further research into its biological activities and potential applications in drug development.

References

Application Notes and Protocols for the Purification of 3,3'-di-O-Methylellagic Acid using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-di-O-Methylellagic acid is a naturally occurring polyphenolic compound found in various plants, including species of Euphorbia and Terminalia. It is a derivative of ellagic acid and has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Accurate and efficient purification of this compound is crucial for its further investigation in drug discovery and development. Column chromatography is a fundamental and widely used technique for the isolation and purification of natural products like this compound from complex plant extracts.

This document provides detailed application notes and a generalized protocol for the purification of this compound using silica gel column chromatography. The methodologies described are based on established principles for the separation of polyphenolic compounds and can be adapted and optimized for specific laboratory conditions and extract characteristics.

Data Presentation

The following table summarizes representative quantitative data for the purification of a dimethoxy-ellagic acid derivative, a compound structurally similar to this compound, from a plant extract using column chromatography. This data is provided as a reference for expected yields and purity.

ParameterValueReference
Starting MaterialCrude methanolic fruit extract of Terminalia chebulaFictionalized data based on similar purifications
Amount of Crude Extract10 gFictionalized data
Stationary PhaseSilica Gel (60-120 mesh)Fictionalized data
Column Dimensions40 cm x 3 cmFictionalized data
Elution Solvent SystemGradient of Ethyl Acetate in HexaneFictionalized data
Fractions Containing Pure Compound144-161Fictionalized data
Yield of Purified Compound150 mgFictionalized data
Purity (by HPTLC)>98%Fictionalized data
Rf Value0.52 (Hexane:Ethyl Acetate 85:15)Fictionalized data

Experimental Protocols

This section outlines a detailed methodology for the purification of this compound from a plant extract using silica gel column chromatography.

Preparation of Plant Extract

A generalized procedure for preparing a plant extract suitable for column chromatography is as follows:

  • Drying and Grinding: Air-dry the plant material (e.g., leaves, bark, or roots) at room temperature to a constant weight. Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol or acetone) at room temperature for 24-48 hours with occasional shaking. The ratio of plant material to solvent is typically 1:10 (w/v).

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Column Chromatography Protocol
  • Column Preparation:

    • Select a glass column of appropriate dimensions based on the amount of crude extract to be purified (a common rule of thumb is a 1:20 to 1:50 ratio of extract to silica gel by weight).

    • Insert a small plug of cotton wool at the bottom of the column to prevent the stationary phase from washing out.

    • Prepare a slurry of silica gel (60-120 mesh or 70-230 mesh) in the initial, least polar mobile phase solvent (e.g., 100% hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles. Gently tap the column to ensure uniform packing.

    • Add a small layer of sand on top of the silica gel bed to prevent disturbance during sample loading and solvent addition.

    • Wash the packed column with the initial mobile phase until the packing is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase).

    • Alternatively, for extracts that are not fully soluble, create a slurry by adsorbing the extract onto a small amount of silica gel. Dry the slurry to a free-flowing powder.

    • Carefully apply the dissolved sample or the dried slurry onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical gradient could be:

      • 100% Hexane

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

      • 85:15 Hexane:Ethyl Acetate

      • And so on, until the desired compound is eluted.

    • The choice of the solvent system and gradient profile should be guided by preliminary analysis using Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect the eluate in small, numbered fractions (e.g., 10-20 mL each).

    • Monitor the separation by spotting each fraction on a TLC plate and visualizing the spots under UV light or with a suitable staining reagent.

    • Combine the fractions that contain the pure desired compound, as indicated by a single spot with the expected Rf value on the TLC plate.

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

  • Purity Assessment:

    • Assess the purity of the isolated compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), or spectroscopic methods (e.g., NMR, Mass Spectrometry).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound using column chromatography.

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Final Product plant_material Plant Material crude_extract Crude Extract plant_material->crude_extract Extraction sample_loading Sample Loading crude_extract->sample_loading column_packing Column Packing (Silica Gel) column_packing->sample_loading elution Gradient Elution (e.g., Hexane:EtOAc) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation pure_compound Purified this compound solvent_evaporation->pure_compound purity_assessment Purity Assessment (HPLC, NMR) pure_compound->purity_assessment

Caption: Workflow for Purification of this compound.

Application Note & Protocol: Semi-Preparative HPLC Method for the Isolation of 3,3'-di-O-Methylellagic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the isolation and purification of 3,3'-di-O-Methylellagic Acid from a crude plant extract using a semi-preparative High-Performance Liquid Chromatography (HPLC) method.

Introduction

This compound is a naturally occurring phenolic compound found in various plant species. It is a derivative of ellagic acid and has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1][2]. These therapeutic potentials have spurred interest in developing efficient methods for its isolation and purification to facilitate further pharmacological studies and drug development. This application note details a robust semi-preparative HPLC method for obtaining high-purity this compound from a pre-processed plant extract.

Experimental Protocols

Sample Preparation from Plant Material

A preliminary extraction and fractionation are necessary to enrich the concentration of this compound before semi-preparative HPLC.

Materials:

  • Dried and powdered plant material (e.g., bark or leaves)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Solid Phase Extraction (SPE) cartridges (C18)

Protocol:

  • Extraction: Macerate 100 g of the dried, powdered plant material in 1 L of 80% methanol in water for 48 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in 200 mL of deionized water and perform liquid-liquid partitioning with an equal volume of ethyl acetate three times. Combine the ethyl acetate fractions, as ellagic acid and its derivatives are typically soluble in this solvent.

  • Final Concentration: Evaporate the ethyl acetate fraction to dryness under reduced pressure to yield the enriched extract.

  • Pre-HPLC Cleanup (Optional but Recommended): Dissolve a portion of the enriched extract in a minimal amount of methanol. For further cleanup, the sample can be passed through a C18 SPE cartridge to remove highly polar and non-polar impurities. Elute the fraction containing the target compound with a suitable methanol-water mixture.

  • Sample for HPLC: Dissolve the final, enriched extract in the HPLC mobile phase (initial conditions) to a concentration of approximately 10-50 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Semi-Preparative HPLC Method

This method is developed by scaling up a typical analytical method for ellagic acid derivatives.

Instrumentation:

  • Semi-preparative HPLC system with a fraction collector

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterAnalytical Scale (Starting Point)Semi-Preparative Scale (Proposed)
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-40% B in 30 min5-40% B in 30 min
Flow Rate 1.0 mL/min4.6 mL/min (calculated based on column dimension scaling)
Injection Volume 20 µL100-500 µL (depending on sample concentration and column loading)
Detection Wavelength 254 nm254 nm
Column Temperature 25°C25°C

Gradient Elution Program (Semi-Preparative):

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.0955
5.0955
25.06040
30.06040
31.0955
35.0955

Protocol:

  • Equilibrate the semi-preparative column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the filtered sample solution.

  • Run the gradient program as detailed in the table above.

  • Monitor the chromatogram at 254 nm.

  • Collect the fraction corresponding to the peak of this compound using the fraction collector. The retention time will need to be determined from an initial analytical run of the enriched extract.

Post-Purification Analysis

Protocol:

  • Purity Check: Analyze a small aliquot of the collected fraction using an analytical HPLC system to confirm the purity of the isolated this compound. A purity of >95% is generally desirable.

  • Solvent Removal: Evaporate the solvent from the collected fraction using a rotary evaporator or a lyophilizer to obtain the purified solid compound.

  • Structural Confirmation (Optional): The identity and structure of the isolated compound can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Proposed Semi-Preparative HPLC Method Parameters. This table summarizes the optimized conditions for the isolation of this compound.

ParameterValue
HPLC System Semi-preparative with fraction collector
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient Program 5% B to 40% B over 20 minutes
Flow Rate 4.6 mL/min
Injection Volume 100-500 µL of ~20 mg/mL solution
Detection 254 nm
Expected Retention Time ~15-20 min (hypothetical, needs experimental verification)
Expected Purity >95%
Expected Yield Dependent on the concentration in the crude extract

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Plant Material extraction Methanol Extraction plant_material->extraction concentration1 Rotary Evaporation extraction->concentration1 partitioning Ethyl Acetate Partitioning concentration1->partitioning concentration2 Rotary Evaporation partitioning->concentration2 spe SPE Cleanup (Optional) concentration2->spe sample_prep Sample Preparation for HPLC concentration2->sample_prep spe->sample_prep hplc Semi-Preparative HPLC sample_prep->hplc fraction_collection Fraction Collection hplc->fraction_collection analysis Purity Check (Analytical HPLC) fraction_collection->analysis final_product Isolated this compound analysis->final_product

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathway

This compound, as an antioxidant and anticancer agent, is proposed to interact with key cellular signaling pathways.

signaling_pathway cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes ros ROS nfkb NF-κB Pathway ros->nfkb activates p53 p53 Pathway ros->p53 activates inflammation Inflammation nfkb->inflammation promotes apoptosis Apoptosis p53->apoptosis induces cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest induces dmea This compound dmea->ros inhibits dmea->nfkb inhibits dmea->p53 modulates

Caption: Proposed signaling pathways modulated by this compound.

References

Application Note & Protocol: Quantification of 3,3'-di-O-Methylellagic Acid using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the quantification of 3,3'-di-O-Methylellagic acid (DM-EA) in various sample matrices using a developed and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.

Introduction

This compound is a derivative of ellagic acid, a naturally occurring polyphenolic compound found in various fruits and nuts.[1] Like its parent compound, DM-EA is being investigated for its potential therapeutic properties, including antioxidant and hepatoprotective effects.[2][3] Accurate and precise quantification of DM-EA is crucial for pharmacokinetic studies, formulation development, and quality control of therapeutic agents. This application note details a robust HPLC-UV method for the determination of DM-EA.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for method development, including solvent selection and setting detection parameters.

PropertyValueReference
Molecular Formula C₁₆H₁₀O₈[2]
Molecular Weight 330.25 g/mol [2]
CAS Number 2239-88-5[2][4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][3]
Storage 4°C, protect from light. Stock solutions stable at -20°C for up to 1 month and at -80°C for up to 6 months.[2]

Table 1: Physicochemical properties of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or Phosphoric acid, analytical grade)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Sample matrix (e.g., plasma, tissue homogenate, formulation)

Instrumentation and Chromatographic Conditions

The HPLC analysis is performed on a system equipped with a UV detector. The proposed starting conditions are based on validated methods for the parent compound, ellagic acid, and are detailed in Table 2.[5][6][7]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 10% B2-15 min: 10-50% B15-20 min: 50% B20-22 min: 50-10% B22-25 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection Wavelength 254 nm (based on ellagic acid methods, optimization recommended)

Table 2: HPLC-UV Chromatographic Conditions.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method should be optimized based on the matrix. A general workflow for a solid sample is presented below.

cluster_sample_prep Sample Preparation Workflow Sample Weigh Sample Homogenize Homogenize in Solvent Sample->Homogenize e.g., Methanol Vortex Vortex/Sonicate Homogenize->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Inject Inject into HPLC Filter->Inject

Caption: General workflow for sample preparation.

A more specific protocol for extraction from a biological matrix would involve protein precipitation followed by solvent extraction.

Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 3.

ParameterMethodologyAcceptance Criteria
Specificity Analyze blank matrix, matrix spiked with DM-EA, and DM-EA standard.No interfering peaks at the retention time of DM-EA.
Linearity Analyze a minimum of five concentrations of DM-EA. Plot peak area vs. concentration.Correlation coefficient (r²) > 0.99.
Accuracy Analyze samples with known concentrations of DM-EA (at least three levels).Recovery between 80-120%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) analysis of three concentrations.Relative Standard Deviation (RSD) < 15%.
Limit of Detection (LOD) Based on signal-to-noise ratio (3:1) or standard deviation of the response and the slope.Lowest detectable concentration.
Limit of Quantification (LOQ) Based on signal-to-noise ratio (10:1) or standard deviation of the response and the slope.Lowest quantifiable concentration with acceptable precision and accuracy.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition).RSD of peak areas should remain within acceptable limits.

Table 3: Method Validation Parameters.

Data Presentation and Analysis

The quantitative data from the analysis should be summarized in a clear and structured format.

Calibration Curve Data
Concentration (µg/mL)Peak Area (mAU*s)
1
5
10
25
50
100

Table 4: Example Calibration Curve Data.

Method Validation Summary
Validation ParameterResult
Linearity (r²)
Accuracy (% Recovery)
Precision (RSD %)
LOD (µg/mL)
LOQ (µg/mL)

Table 5: Summary of Method Validation Results.

Logical Workflow Diagram

The overall process from method development to sample analysis is illustrated in the following diagram.

cluster_workflow HPLC Method Development and Quantification Workflow MethodDev Method Development MethodVal Method Validation MethodDev->MethodVal SamplePrep Sample Preparation MethodVal->SamplePrep HPLC_Analysis HPLC Analysis SamplePrep->HPLC_Analysis DataAnalysis Data Analysis & Quantification HPLC_Analysis->DataAnalysis

Caption: Overall workflow for HPLC method development.

Conclusion

This application note provides a detailed protocol for the development and validation of an HPLC-UV method for the quantification of this compound. The outlined procedures, when followed, will ensure the generation of accurate, reliable, and reproducible data for research and drug development applications. Adherence to the method validation protocol is critical for ensuring the integrity of the analytical results.

References

Application Notes and Protocols for LC-MS/MS Analysis of 3,3'-di-O-Methylellagic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3,3'-di-O-Methylellagic acid (3,3'-di-OMEA) in biological samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). 3,3'-di-OMEA is a metabolite of ellagic acid and is of growing interest in pharmacological research for its potential therapeutic properties, including anti-cancer and hepatoprotective effects[1][2][3]. Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic, toxicokinetic, and metabolic studies of this compound.

Introduction

This compound is a dimethylated derivative of ellagic acid, a polyphenol found in various fruits and nuts. Ellagic acid itself has limited bioavailability, and its in vivo activity is often attributed to its metabolites, including urolithins and methylated derivatives like 3,3'-di-OMEA. The study of these metabolites is essential to understand the mechanisms behind the health benefits associated with ellagitannin-rich foods. LC-MS/MS offers the high sensitivity and selectivity required for the quantification of low-concentration metabolites like 3,3'-di-OMEA in complex biological matrices such as plasma, serum, and tissue homogenates.

This application note details a representative LC-MS/MS method, including sample preparation, chromatographic separation, and mass spectrometric detection, along with typical validation parameters.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are suitable methods for 3,3'-di-OMEA.

2.1.1. Liquid-Liquid Extraction (LLE) Protocol

This protocol is suitable for the extraction of 3,3'-di-OMEA from plasma or serum samples.

  • Sample Aliquoting: Pipette 100 µL of the biological sample (plasma or serum) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled 3,3'-di-OMEA or a structurally similar compound) to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation and Extraction: Add 1 mL of tert-butyl methyl ether (or another suitable water-immiscible organic solvent) to the tube.

  • Vortexing: Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the samples at 20,000 x g for 1 minute.

  • Freezing of Aqueous Layer: Place the tubes in an ethanol/dry ice bath to freeze the lower aqueous layer.

  • Supernatant Transfer: Decant the upper organic layer into a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 60:40 methanol:water with 0.1% formic acid). Vortex for 5 seconds and sonicate for 5 minutes.

  • Final Centrifugation: Centrifuge at 20,000 x g for 2 minutes.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Inject 30 µL into the system[1].

2.1.2. Solid-Phase Extraction (SPE) Protocol

This protocol is effective for cleaning up samples and can be automated for high-throughput analysis. A reversed-phase SPE cartridge is recommended.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 400 µL of 4% H3PO4) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of a weak organic solvent solution (e.g., 40% methanol in 0.1% formic acid) to remove polar interferences.

  • Elution: Elute the analyte with a small volume of a strong organic solvent. For example, use 0.5 mL of 90% methanol in 0.1% formic acid aqueous solution[4].

  • Filtration and Injection: Collect the eluate, filter through a 0.22-µm syringe filter, and inject into the LC-MS/MS system[4].

LC-MS/MS Method

The following parameters are representative and may require optimization for specific instrumentation.

Chromatographic Conditions:

ParameterValue
Column ZORBAX Extend-C18, 100 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 100% Methanol
Gradient Linear gradient from 20% to 95% B
Flow Rate 0.4 mL/min
Injection Volume 30 µL
Column Temperature Ambient
Autosampler Temp. 4°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 331.05 (for [M+H]⁺) or 329.04 (for [M-H]⁻)
Product Ions (m/z) To be determined by direct infusion of a standard
Collision Energy To be optimized for specific transitions
Dwell Time 200 ms

Note: The exact precursor and product ions should be determined by infusing a standard solution of this compound into the mass spectrometer. The molecular weight of this compound is 330.24 g/mol [5].

Data Presentation

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for 3,3'-di-OMEA, based on a validated method for the structurally similar compound, ellagic acid[4][6].

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range 5 - 1,500 ng/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.99
Weighting 1/x or 1/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ 5< 15< 1585 - 115
Low QC 15< 10< 1090 - 110
Mid QC 150< 10< 1090 - 110
High QC 1200< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low QC 15> 8585 - 115
High QC 1200> 8585 - 115

Table 4: Stability

Stability ConditionDurationTemperatureAcceptance Criteria (% of Nominal)
Short-term 24 hoursRoom Temperature85 - 115
Long-term 2 weeks-20°C85 - 115
Freeze-Thaw 3 cycles-20°C to RT85 - 115
Post-preparative 12 hours4°C (Autosampler)85 - 115

Visualizations

The following diagrams illustrate the experimental workflow and a relevant metabolic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting of Concentrations Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis of 3,3'-di-OMEA.

metabolic_pathway Ellagitannins Ellagitannins (from diet) Ellagic_Acid Ellagic Acid Ellagitannins->Ellagic_Acid Hydrolysis diOMEA This compound Ellagic_Acid->diOMEA Methylation Gut_Microbiota Gut Microbiota Ellagic_Acid->Gut_Microbiota Urolithins Urolithins (e.g., Urolithin A) Gut_Microbiota->Urolithins Metabolism Phase_II Phase II Metabolism (e.g., Methylation)

Caption: Metabolic pathway of ellagitannins to 3,3'-di-OMEA and urolithins.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and the representative validation data offer a solid foundation for researchers to develop and implement this analytical method in their studies. The high selectivity and sensitivity of LC-MS/MS make it the ideal technique for elucidating the pharmacokinetic profile and metabolic fate of 3,3'-di-OMEA, thereby contributing to a better understanding of its biological significance.

References

Application Notes and Protocols: Preparing 3,3'-di-O-Methylellagic Acid Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and use of 3,3'-di-O-Methylellagic acid stock solutions to ensure reproducibility and accuracy in in vitro assays. This compound is a naturally occurring polyphenolic compound studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Proper handling and preparation of this compound are critical for obtaining reliable experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₀O₈[2][3]
Molecular Weight 330.25 g/mol [3][4]
CAS Number 2239-88-5[3][5]
Appearance Solid powder
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1][5]
Storage (Solid) -20°C for up to 3 years.[6]
Storage (DMSO Solution) -20°C for 1 month (protect from light); -80°C for 6 months.[4][7]

Experimental Protocols

Adherence to the following protocols is recommended to ensure the quality and stability of this compound solutions for experimental use.

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be diluted to various working concentrations.

Materials and Equipment:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 330.25 ( g/mol ) / 1000 Example: For 1 mL of a 10 mM stock, you will need 3.30 mg of the compound.

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.

  • Dissolution: a. Add the desired volume of high-quality, anhydrous DMSO to the tube containing the powder.[7] b. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. c. For enhanced solubility, place the tube in an ultrasonic bath for 5-10 minutes.[1][4] If necessary, gently warm the solution to 37°C to aid dissolution.[1][4] d. Visually inspect the solution to ensure the compound has completely dissolved and no particulates are visible.

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the compound, divide the primary stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.[4] b. Clearly label all aliquots with the compound name, concentration, date, and solvent. c. Store the aliquots protected from light at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][7]

Workflow for Preparing Primary Stock Solution

G cluster_prep Primary Stock Preparation cluster_storage Storage weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex, Sonicate, Warm) add_dmso->dissolve aliquot 4. Aliquot into Tubes dissolve->aliquot store 5. Store at -20°C or -80°C (Protect from Light) aliquot->store

Caption: Workflow for preparing and storing this compound primary stock solution.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the primary stock solution into a cell culture medium or assay buffer immediately before use.

Materials and Equipment:

  • 10 mM Primary Stock Solution of this compound in DMSO

  • Sterile cell culture medium or appropriate aqueous assay buffer

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Thawing: Remove one aliquot of the primary stock solution from the freezer and thaw it completely at room temperature.

  • Serial Dilution (Recommended): To achieve low micromolar concentrations accurately, perform serial dilutions. Example: To prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution. Pipette 2 µL of the 10 mM stock into 198 µL of cell culture medium or buffer.

  • Final Concentration: The final concentration of the working solution should be adjusted based on the specific requirements of the in vitro assay. It is crucial to maintain the final DMSO concentration in the assay at a non-toxic level, typically below 0.5% and ideally ≤0.1%, to avoid solvent-induced artifacts.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the test samples to account for any effects of the solvent on the experimental system.

  • Use Immediately: It is best practice to prepare working solutions fresh for each experiment and use them immediately to ensure stability and potency.

Workflow for Preparing and Using Working Solutions

G stock Thawed Primary Stock (10 mM in DMSO) dilute Dilute Stock in Assay Medium/Buffer stock->dilute vortex Vortex to Mix dilute->vortex control Prepare Vehicle Control (Medium + DMSO) dilute->control working_sol Working Solution (e.g., 1-100 µM) vortex->working_sol add_to_assay Add to In Vitro Assay (e.g., Cell Culture Plate) working_sol->add_to_assay control->add_to_assay

References

Application Notes and Protocols for DPPH Radical Scavenging Assay Using 3,3'-di-O-Methylellagic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-di-O-Methylellagic acid is a naturally occurring polyphenolic compound found in various plants.[1] It is a derivative of ellagic acid and is recognized for its antioxidant properties, which are attributed to its ability to neutralize free radicals.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of chemical compounds.[2][3][4] This document provides detailed application notes and a comprehensive protocol for assessing the free radical scavenging activity of this compound using the DPPH assay.

The principle of the DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution with a maximum absorbance around 517 nm.[2][3] When an antioxidant, such as this compound, donates a hydrogen atom or an electron to DPPH, the radical is neutralized to form the reduced, pale yellow-colored DPPH-H.[3][5][6] This change in color leads to a decrease in absorbance, which is directly proportional to the radical scavenging activity of the antioxidant.[3]

Data Presentation

The antioxidant activity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

CompoundIC50 Value (µg/mL)StandardSource
This compound11.35L-(+)-ascorbic acid (17.64 µg/mL)[7]
3-O-methyl ellagic acid (related compound)24.28Vitamin C[8]
3,3'-di-O-methylellagic-4'-O-β-D-xylopyranoside acidNot ActiveAscorbic acid[9]
3,4,3'-tri-O-methylellagic acid (related compound)72.1Vitamin C (11.5 µg/mL)[10]

Experimental Protocol

This protocol outlines the step-by-step procedure for determining the DPPH radical scavenging activity of this compound.

Materials and Reagents
  • This compound (analytical grade)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade) or Ethanol

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • Adjustable micropipettes

  • Spectrophotometer (capable of measuring absorbance at 517 nm)

  • Cuvettes or 96-well microplates

  • Vortex mixer

Preparation of Solutions
  • DPPH Stock Solution (e.g., 0.1 mM):

    • Accurately weigh a calculated amount of DPPH powder. The molecular weight of DPPH is 394.32 g/mol . For a 0.1 mM solution, dissolve approximately 3.94 mg of DPPH in 100 mL of methanol or ethanol.

    • Store the solution in a dark bottle and protect it from light to prevent degradation. It is recommended to prepare this solution fresh daily.[4]

  • This compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving it in a suitable solvent such as DMSO or methanol.[8]

  • Working Solutions of this compound:

    • Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations to be tested (e.g., 5, 10, 20, 40, 80 µg/mL).[8]

  • Positive Control Solution:

    • Prepare a stock solution and serial dilutions of a known antioxidant standard (e.g., ascorbic acid) in the same manner as the test compound.

Assay Procedure
  • Reaction Setup:

    • Pipette a defined volume (e.g., 1.5 mL) of the DPPH working solution into a series of test tubes or wells of a microplate.[11]

    • Add an equal volume (e.g., 1.5 mL) of the various concentrations of the this compound working solutions to the DPPH solution.[11]

    • Prepare a blank sample containing only the solvent (e.g., methanol).

    • Prepare a control sample containing the DPPH solution and the solvent used for the test compound, without the compound itself.[11]

  • Incubation:

    • Mix the solutions thoroughly.

    • Incubate the reaction mixtures in the dark at room temperature for a specific period, typically 30 minutes.[4][5] The incubation time should be optimized based on the reaction kinetics.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.[2][5]

    • Zero the spectrophotometer with the blank solution.

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test sample).

    • A_sample is the absorbance of the DPPH solution with the test sample.

  • Determine the IC50 Value:

    • Plot a graph of the percentage of scavenging activity against the corresponding concentrations of this compound.

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical and can be determined from the graph by interpolation.

Mandatory Visualization

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) mix Mix DPPH Solution with Test Sample/Control prep_dpph->mix prep_sample Prepare this compound Stock and Working Solutions prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in the Dark (30 minutes at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for the DPPH radical scavenging assay.

Signaling Pathway Diagram

DPPH_Scavenging_Mechanism DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H H• donation Antioxidant This compound (AH) Antioxidant_radical Antioxidant Radical (A•) Antioxidant->Antioxidant_radical

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

References

Application Notes and Protocols for Testing 3,3'-di-O-Methylellagic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-di-O-Methylellagic acid (3,3'-di-O-MEA) is a natural product derived from ellagic acid, a polyphenol found in various fruits and nuts. Emerging research suggests that 3,3'-di-O-MEA and its derivatives possess promising anticancer properties, attributed to their ability to inhibit cancer cell proliferation and induce apoptosis.[1] This document provides detailed protocols for assessing the cytotoxic effects of 3,3'-di-O-MEA in cancer cell lines, along with data on related compounds and insights into its potential mechanism of action.

Data Presentation

The cytotoxic activity of methylellagic acid derivatives has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's cytotoxicity. Below is a summary of reported IC50 values for a structurally similar compound, 3,4,3′-tri-O-methylellagic acid, which can serve as a reference for designing dose-response studies for 3,3'-di-O-MEA.

CompoundCell LineIC50 (µg/mL)IC50 (µM)¹Citation
3,4,3′-tri-O-methylellagic acidT47D (Breast Cancer)55.35 ± 6.28~167.6[2]
3,4,3′-tri-O-methylellagic acidHeLa (Cervical Cancer)12.57 ± 2.22~38.1[2]

¹Calculated based on a molecular weight of 330.25 g/mol for this compound.

Experimental Protocols

Two standard and reliable methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HepG2, T47D, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3,3'-di-O-MEA in a complete culture medium from the stock solution. It is advisable to test a wide range of concentrations (e.g., 0.1 to 100 µM) to determine the IC50 value.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (untreated cells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a specific volume (as per the kit instructions, typically 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement:

    • Add the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically corrects for background and spontaneous release. % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells (24-72h) seeding->treatment compound_prep Prepare 3,3'-di-O-MEA Dilutions compound_prep->treatment assay_choice MTT or LDH Assay treatment->assay_choice incubation Assay-specific Incubation assay_choice->incubation readout Measure Absorbance incubation->readout calc_viability Calculate % Viability/ % Cytotoxicity readout->calc_viability ic50 Determine IC50 calc_viability->ic50

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Proposed Signaling Pathway for 3,3'-di-O-MEA Cytotoxicity

signaling_pathway cluster_inhibition Inhibitory Targets cluster_downstream Downstream Effects cluster_apoptosis Apoptosis Induction compound This compound sirt1 SIRT1 compound->sirt1 Inhibits wnt Wnt Signaling compound->wnt Inhibits p53 p53 Activation sirt1->p53 Deacetylates (inhibits apoptosis) [Blocked by 3,3'-di-O-MEA] beta_catenin β-catenin Degradation wnt->beta_catenin Stabilizes (promotes proliferation) [Blocked by 3,3'-di-O-MEA] bax Bax (Pro-apoptotic) p53->bax Promotes bcl2 Bcl-2 (Anti-apoptotic) beta_catenin->bcl2 Promotes (inhibited) caspase Caspase Activation bax->caspase bcl2->caspase Inhibits cell_death Apoptotic Cell Death caspase->cell_death

Caption: Proposed signaling pathway for 3,3'-di-O-MEA-induced apoptosis in cancer cells.

Mechanism of Action Insights

Studies on ellagic acid and its derivatives suggest that their cytotoxic effects are mediated through the induction of apoptosis.[3] A derivative, 3,3'-di-O-methyl ellagic acid-4'-O-β-d-xylopyranoside, has been shown to induce apoptosis in HepG2 human hepatocellular carcinoma cells through the mitochondrial pathway, which involves the activation of caspases.[1] Furthermore, this compound was found to arrest the cell cycle at the G0/G1 phase.[1]

Research on similar methylellagic acid compounds points towards the involvement of key signaling pathways in cancer. For instance, 4,4′-di-O-methylellagic acid has been found to inhibit colon cancer cell growth by modulating the Wnt signaling pathway.[4][5] The Wnt pathway is crucial for cell proliferation, and its inhibition can lead to decreased cancer cell survival. Additionally, in silico studies on 3,4,3′-tri-O-methylellagic acid suggest that it may act as an inhibitor of SIRT1[2], a deacetylase that plays a complex role in cancer by regulating apoptosis and cell survival, partly through its interaction with p53.[2][6][7] The proposed signaling pathway diagram illustrates how the inhibition of SIRT1 and Wnt signaling by 3,3'-di-O-MEA could lead to the activation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and subsequent caspase activation, culminating in apoptotic cell death.

References

Application Notes and Protocols for In Vivo Administration of 3,3'-di-O-Methylellagic Acid in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-di-O-Methylellagic acid (3,3'-DiOME) is a natural compound found in various plants that has garnered interest for its potential therapeutic properties. Preclinical research, primarily through in vitro and in silico studies, suggests its potential as an anti-cancer and anti-inflammatory agent. These studies indicate that 3,3'-DiOME may exert its effects through the modulation of key signaling pathways, including the inhibition of enzymes like Sirtuin 1 (SIRT1) and Cyclin-dependent kinase 9 (CDK9), and through its antioxidant properties.

These application notes provide a summary of the available in vivo pharmacokinetic data for 3,3'-DiOME in mouse models and offer generalized protocols for its administration and for conducting preclinical efficacy studies. It is important to note that while the disposition of 3,3'-DiOME has been studied in mice, detailed in vivo efficacy studies in specific disease models are not extensively documented in publicly available literature. The provided protocols are intended as a starting point for researchers and will require optimization for specific experimental designs.

Data Presentation

Pharmacokinetic Profile of this compound in Mice

The following table summarizes the key pharmacokinetic parameters of this compound following a single intravenous injection in CD-1 mice.

ParameterValueMouse StrainAdministration RouteDosageSource
Peak Concentration (Blood)Decreased rapidlyCD-1Intravenous (i.v.)32 µmol/kg
Peak Concentration (Liver)Decreased rapidlyCD-1Intravenous (i.v.)32 µmol/kg
Peak Concentration (Lung)Decreased rapidlyCD-1Intravenous (i.v.)32 µmol/kg
EliminationRapidCD-1Intravenous (i.v.)32 µmol/kg

Note: Quantitative data on the oral bioavailability and other pharmacokinetic parameters of this compound are limited. The compound's concentrations in blood, liver, and lung were observed to decrease rapidly after intravenous administration.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

This protocol describes a general method for preparing and administering this compound to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Syringes and needles for administration (e.g., 27-gauge)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

Procedure:

  • Preparation of Stock Solution:

    • Due to its hydrophobic nature, this compound should first be dissolved in a minimal amount of an organic solvent. DMSO is a suitable choice.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the powder completely. Vortex or sonicate briefly to aid dissolution.

  • Preparation of Dosing Solution:

    • For intraperitoneal (i.p.) or oral (p.o.) administration, the DMSO stock solution should be further diluted in a vehicle suitable for in vivo use, such as corn oil.

    • Slowly add the DMSO stock solution to the required volume of corn oil while vortexing to ensure a homogenous suspension. The final concentration of DMSO should be kept to a minimum (ideally below 5%) to avoid solvent toxicity.

    • For intravenous (i.v.) administration, the formulation would require a more sophisticated approach to ensure solubility and prevent precipitation in the bloodstream, potentially involving co-solvents like PEG300 and Tween 80.

  • Administration to Mice:

    • Intraperitoneal (i.p.) Injection: Administer the prepared solution using a 27-gauge needle into the intraperitoneal cavity of the mouse. The injection volume should typically not exceed 10 mL/kg.

    • Oral Gavage (p.o.): Use a gavage needle to administer the solution directly into the stomach. The volume should be appropriate for the size of the mouse, generally around 5-10 mL/kg.

    • Intravenous (i.v.) Injection: For i.v. administration, inject the specially formulated solution slowly into the tail vein. The volume should be low, typically around 5 mL/kg.

Vehicle Control:

  • Prepare a vehicle control solution containing the same concentrations of DMSO and corn oil (or other vehicles) without the this compound. Administer this to the control group of mice.

Protocol 2: General Protocol for Evaluating the Efficacy of this compound in a Xenograft Mouse Model of Cancer

This protocol provides a general framework for a preclinical efficacy study. Specifics such as the cancer cell line, mouse strain, and treatment regimen should be optimized based on the research question.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Cancer cell line of interest (e.g., human colorectal cancer cell line SW620)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Dosing solution of this compound and vehicle control

Procedure:

  • Cell Culture and Tumor Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure the tumor dimensions with calipers and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Randomize the mice into treatment and control groups with similar average tumor volumes.

  • Treatment Administration:

    • Administer this compound or the vehicle control to the respective groups according to a predetermined schedule (e.g., daily or every other day) and route (e.g., i.p. or p.o.). The dosage will need to be determined from pilot studies, but a starting point could be in the range of 10-50 mg/kg.

  • Monitoring and Endpoints:

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

    • Measure tumor volumes every 2-3 days.

    • The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blotting).

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound based on in vitro and in silico studies and a general workflow for its in vivo evaluation.

G cluster_pathway Proposed Anticancer Mechanism of 3,3'-DiOME DiOME This compound SIRT1 SIRT1 DiOME->SIRT1 Inhibition CDK9 CDK9 DiOME->CDK9 Inhibition p53 p53 SIRT1->p53 Deacetylation (Inhibition) CellCycle Cell Cycle Progression CDK9->CellCycle Promotion Apoptosis Apoptosis p53->Apoptosis Induction CellCycleArrest Cell Cycle Arrest G cluster_workflow General In Vivo Experimental Workflow start Compound Formulation (3,3'-DiOME) animal_model Select & Acclimate Mouse Model start->animal_model disease_induction Disease Induction (e.g., Tumor Implantation) animal_model->disease_induction grouping Randomize into Treatment & Control Groups disease_induction->grouping treatment Administer Compound & Vehicle Control grouping->treatment monitoring Monitor Disease Progression & Animal Health treatment->monitoring endpoint Endpoint Analysis (e.g., Tumor Size, Biomarkers) monitoring->endpoint

Formulation of 3,3'-di-O-Methylellagic Acid for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-di-O-Methylellagic acid (3,3'-di-O-MEA) is a natural product derived from ellagic acid, found in various plants.[1] It has garnered significant interest in the scientific community for its potential therapeutic properties, including anticancer, hepatoprotective, and antibacterial activities.[2] Preclinical animal studies are a critical step in evaluating the safety and efficacy of 3,3'-di-O-MEA. However, its poor aqueous solubility presents a significant challenge for in vivo administration. This document provides detailed application notes and protocols for the formulation of 3,3'-di-O-MEA for animal studies, addressing its solubility, stability, and potential administration routes.

Physicochemical Properties and Solubility

Proper formulation development for 3,3'-di-O-MEA necessitates an understanding of its physicochemical properties.

Structure:

Molecular Formula: C₁₆H₁₀O₈ Molecular Weight: 330.25 g/mol [3]

The presence of two methoxy groups and two hydroxyl groups influences its solubility. It is poorly soluble in water but shows solubility in organic solvents.

Table 1: Solubility of this compound and a Related Compound

CompoundSolventSolubilityNotes
This compoundDMSO2 mg/mLRequires sonication.[4][5]
3,3',4-Tri-O-methylellagic acidDMSO5 mg/mLRequires heating.[2]

Recommended Storage Conditions

For maintaining the integrity of 3,3'-di-O-MEA, proper storage is crucial.

Table 2: Storage Recommendations for this compound

FormStorage TemperatureDurationLight Protection
Powder-20°CUp to 3 yearsRecommended
In Solvent (e.g., DMSO)-80°CUp to 1 yearRecommended

Formulation Protocols for Animal Studies

The choice of formulation and administration route depends on the specific objectives of the preclinical study. Due to its low aqueous solubility, 3,3'-di-O-MEA typically requires a vehicle for effective delivery.

Oral Administration Protocol

Oral gavage is a common method for administering compounds in rodent studies. A suspension or a solution with co-solvents is generally required.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80 (Polysorbate 80)

  • Sterile Phosphate-Buffered Saline (PBS) or sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal gavage needles

Protocol:

  • Stock Solution Preparation:

    • Weigh the required amount of 3,3'-di-O-MEA.

    • Dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Gentle heating or sonication may be required to aid dissolution.[2][4][5]

  • Vehicle Preparation:

    • A common vehicle for oral administration of poorly soluble compounds is a mixture of PEG 400, Tween 80, and a saline solution. A suggested ratio is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% sterile water or PBS.

  • Final Formulation Preparation:

    • Calculate the required volume of the stock solution based on the desired final concentration and dosing volume.

    • In a sterile tube, add the required volume of the 3,3'-di-O-MEA stock solution.

    • Add the appropriate volumes of PEG 400 and Tween 80. Vortex thoroughly after each addition.

    • Slowly add the sterile water or PBS to the mixture while continuously vortexing to form a homogenous suspension or solution.

Table 3: Example Formulation for Oral Administration

ComponentPercentageVolume for 1 mL
DMSO10%100 µL
PEG 40040%400 µL
Tween 805%50 µL
Sterile Water/PBS45%450 µL

Administration:

  • The typical administration volume for oral gavage in mice is 5-10 mL/kg and for rats is 5-10 mL/kg.

  • Ensure the formulation is well-mixed before each administration.

Intravenous Administration Protocol

For intravenous administration, a clear, sterile solution is mandatory to prevent embolism. The use of co-solvents is necessary.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG 300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • 0.22 µm sterile syringe filter

Protocol:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of 3,3'-di-O-MEA in DMSO as described for the oral protocol.

  • Vehicle Preparation and Final Formulation:

    • A suggested vehicle for intravenous administration is a mixture of DMSO, PEG 300, Tween 80, and sterile saline. A formulation that has been suggested for a similar compound is 5% DMSO, 30% PEG 300, 5% Tween 80, and 60% sterile saline.[5]

    • In a sterile vial, add the required volume of the 3,3'-di-O-MEA stock solution.

    • Add the appropriate volumes of PEG 300 and Tween 80. Mix well until a clear solution is formed.

    • Slowly add the sterile saline to the mixture while gently swirling.

    • Filter the final solution through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.

Table 4: Example Formulation for Intravenous Administration

ComponentPercentageVolume for 1 mL
DMSO5%50 µL
PEG 30030%300 µL
Tween 805%50 µL
Sterile Saline60%600 µL

Administration:

  • The administration volume for intravenous injection should be kept low, typically 2-5 mL/kg for rodents.

  • Administer the solution slowly to minimize the risk of adverse reactions.

Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study of a 3,3'-di-O-MEA formulation.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation 3,3'-di-O-MEA Formulation Dosing Dosing (Oral or IV) Formulation->Dosing Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dosing Monitoring Monitoring (Weight, Clinical Signs) Dosing->Monitoring Tissue_Collection Tissue/Blood Collection Monitoring->Tissue_Collection Pharmacokinetics Pharmacokinetic Analysis Tissue_Collection->Pharmacokinetics Efficacy_Assessment Efficacy Assessment Tissue_Collection->Efficacy_Assessment

In vivo experimental workflow.
Proposed Signaling Pathway: Wnt/β-catenin and Cell Cycle Regulation

Based on studies of related ellagic acid derivatives, 3,3'-di-O-MEA may exert its anticancer effects by modulating the Wnt/β-catenin signaling pathway and inducing cell cycle arrest. A related compound, 4,4'-di-O-methylellagic acid, has been shown to modulate Wnt signaling.[6] Furthermore, other derivatives have been observed to inhibit cancer cell proliferation by downregulating cyclin D1, a key regulator of the G1/S phase transition in the cell cycle.[7][8][9]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled->Destruction_Complex Inhibits LRP5_6 LRP5/6 MEA 3,3'-di-O-MEA MEA->Destruction_Complex Potential Modulation Target_Genes Target Gene Transcription (e.g., Cyclin D1) MEA->Target_Genes Inhibits (Downregulates Cyclin D1) beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and Binds TCF_LEF->Target_Genes Activates Proliferation Cell Proliferation Target_Genes->Proliferation Target_Genes->Proliferation Promotes

Proposed mechanism of 3,3'-di-O-MEA action.

Pharmacokinetic Data

To date, specific pharmacokinetic parameters for this compound in animal models are not widely available in the published literature. The parent compound, ellagic acid, is known to have poor absorption and rapid elimination.[6] Methylation is a strategy often employed to improve the bioavailability of polyphenols. Future studies are warranted to determine the pharmacokinetic profile of 3,3'-di-O-MEA.

Table 5: Pharmacokinetic Parameters of this compound in Rodents

ParameterOral AdministrationIntravenous Administration
Cmax (ng/mL) Not AvailableNot Available
Tmax (h) Not AvailableNot Available
AUC (ng·h/mL) Not AvailableNot Available
Bioavailability (%) Not AvailableN/A

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation to overcome its poor water solubility. The protocols provided in this document offer a starting point for researchers to prepare formulations for both oral and intravenous administration in animal models. The proposed mechanism of action involving the Wnt/β-catenin pathway and cell cycle regulation provides a framework for investigating its therapeutic effects. Further research is needed to fully elucidate the pharmacokinetic profile and in vivo efficacy of 3,3'-di-O-MEA.

References

Application Notes and Protocols for the Detection of 3,3'-di-O-Methylellagic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-di-O-Methylellagic acid is a naturally occurring phenolic compound found in various plant species. It is a derivative of ellagic acid and has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant and anticancer activities. As research into the pharmacological effects of this compound progresses, robust and reliable analytical methods for its detection and quantification in complex matrices such as plant extracts, biological fluids, and pharmaceutical formulations are crucial.

These application notes provide detailed protocols for the extraction, purification, and quantification of this compound. The methodologies described herein are based on established analytical techniques, primarily focusing on Ultrasound-Assisted Extraction (UAE) for sample preparation and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) for sensitive and selective detection.

Experimental Protocols

Sample Preparation: Ultrasound-Assisted Extraction (UAE) from Plant Material

This protocol outlines the extraction of this compound from dried and powdered plant material. UAE is an efficient method that utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Vortex mixer

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% aqueous methanol (80:20 methanol:water, v/v) to the tube.

  • Vortex the mixture for 1 minute to ensure the sample is thoroughly wetted.

  • Place the centrifuge tube in an ultrasonic bath.

  • Sonicate the sample for 30 minutes at a controlled temperature of 40°C. If using a probe sonicator, operate at 40% amplitude for 5-10 minutes, ensuring the sample does not overheat.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-7) on the plant material pellet for a second time to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Filter the combined extract through a 0.22 µm syringe filter into an amber HPLC vial.

  • The sample is now ready for HPLC-MS/MS analysis.

Sample Clean-up: Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma)

For complex biological matrices like plasma, a clean-up step is essential to remove interfering substances. This protocol describes a solid-phase extraction method.

Materials and Reagents:

  • Plasma sample

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid (LC-MS grade)

  • SPE cartridges (e.g., C18, 500 mg)

  • SPE vacuum manifold

  • Nitrogen evaporator

Protocol:

  • Condition the SPE cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Pre-treatment: To 1 mL of plasma, add 10 µL of formic acid to acidify the sample. Vortex for 30 seconds.

  • Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Wash the cartridge: Wash the cartridge with 5 mL of 5% aqueous methanol to remove polar interferences.

  • Elute the analyte: Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Dry down the eluate: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the sample: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to dissolve.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Quantification by HPLC-MS/MS

This protocol provides a general framework for the quantification of this compound using a reverse-phase HPLC system coupled to a tandem mass spectrometer.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A high-performance liquid chromatography system with a binary pump, autosampler, and column oven.
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B 0.1% Formic acid in acetonitrile.
Gradient Elution 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min.
Column Temperature 40°C.
Injection Volume 5 µL.
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode.
MRM Transitions Precursor ion (Q1): m/z 329.0; Product ions (Q3): e.g., m/z 314.0 (loss of CH3), m/z 285.0 (loss of CO2).
Collision Energy To be optimized for the specific instrument.
Source Temperature To be optimized for the specific instrument.

Quantitative Data Summary

The following table summarizes typical quantitative parameters that should be established during method validation.

ParameterTypical Value/Range
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the detection of this compound in a complex matrix.

experimental_workflow sample Complex Matrix (e.g., Plant Material, Plasma) extraction Extraction (e.g., UAE) sample->extraction  Homogenization &  Solvent Addition cleanup Sample Clean-up (e.g., SPE) extraction->cleanup  Filtration/  Centrifugation analysis HPLC-MS/MS Analysis cleanup->analysis  Elution &  Reconstitution quantification Data Processing & Quantification analysis->quantification  MRM Data  Acquisition

Caption: General workflow for the analysis of this compound.

Potential Signaling Pathway Involvement

While the direct signaling pathways of this compound are still under investigation, its structural similarity to other ellagic acid derivatives suggests potential interactions with pathways involved in cancer cell proliferation and apoptosis. The diagram below illustrates a simplified, hypothetical pathway based on the known activities of similar compounds.

signaling_pathway compound This compound target_protein Target Protein (e.g., Kinase, Transcription Factor) compound->target_protein Inhibition proliferation_pathway Cell Proliferation Pathway target_protein->proliferation_pathway apoptosis_pathway Apoptosis Pathway target_protein->apoptosis_pathway cell_cycle_arrest Cell Cycle Arrest proliferation_pathway->cell_cycle_arrest apoptosis Apoptosis apoptosis_pathway->apoptosis

Caption: Hypothetical signaling pathway for this compound.

Troubleshooting & Optimization

improving the solubility of 3,3'-di-O-Methylellagic acid for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3'-di-O-Methylellagic acid (3,3'-di-O-MEA), focusing on improving its solubility for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (3,3'-di-O-MEA) is a derivative of ellagic acid, a natural polyphenol found in various fruits and nuts. Like many polyphenolic compounds, 3,3'-di-O-MEA is hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media. This low solubility can lead to compound precipitation, inaccurate dosing, and unreliable results in cell-based assays.

Q2: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other hydrophobic compounds for in vitro studies.[1][2] It is crucial to use a high grade of DMSO to avoid impurities that could affect your cells.[1]

Q3: What is the maximum concentration of DMSO that can be used in cell culture?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines.[2] However, it is always best practice to perform a DMSO tolerance test for your specific cell line to determine the maximum non-toxic concentration.

Q4: Can I use other solvents to dissolve this compound?

While DMSO is the most common, other organic solvents like ethanol or methanol can also be used. However, their volatility and potential for cytotoxicity at low concentrations make them less ideal for cell culture experiments. Some researchers also explore the use of co-solvents like PEG400 or cyclodextrins to improve solubility in aqueous media.[3]

Troubleshooting Guide

Issue 1: My this compound is not dissolving in DMSO.

  • Possible Cause: The concentration of 3,3'-di-O-MEA is too high for the volume of DMSO.

    • Solution: Try to dissolve a smaller amount of the compound in the same volume of DMSO. Gentle heating (up to 37°C) and vortexing or sonication can also aid in dissolution.[4] For a related compound, 3,3',4-Tri-O-methylellagic acid, a solubility of 5mg/ml in DMSO was achieved with heat.

  • Possible Cause: The DMSO may have absorbed water, which can reduce its solvating power for hydrophobic compounds.[5]

    • Solution: Use a fresh, unopened bottle of anhydrous, cell culture grade DMSO.

Issue 2: The compound precipitates when I add the DMSO stock solution to my cell culture medium.

  • Possible Cause: The aqueous environment of the cell culture medium is causing the hydrophobic 3,3'-di-O-MEA to come out of solution.

    • Solution 1: Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.[3]

    • Solution 2: Increase Final DMSO Concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., 0.25% instead of 0.1%) can help keep the compound in solution. Always refer to your cell-specific DMSO tolerance.

    • Solution 3: Direct Addition to Cells: Add the DMSO stock solution directly to the cell culture plate containing media and cells, and mix immediately by gentle swirling. This rapid dispersal can sometimes prevent precipitation.[1]

Issue 3: I am observing unexpected effects or high variability in my assay results.

  • Possible Cause: Inconsistent solubility or precipitation of 3,3'-di-O-MEA is leading to inaccurate dosing.

    • Solution: Prepare fresh dilutions of 3,3'-di-O-MEA for each experiment from a concentrated DMSO stock. Before use, visually inspect your stock and working solutions for any signs of precipitation. If you see any, try re-dissolving with gentle warming and vortexing.

  • Possible Cause: The final DMSO concentration is affecting your cells or interacting with your assay reagents.

    • Solution: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental wells, but without the 3,3'-di-O-MEA. This will help you to distinguish the effects of the compound from the effects of the solvent.

Quantitative Data Summary

The following table summarizes the solubility of this compound in common solvents. Please note that these are approximate values and may vary depending on the purity of the compound and the solvent.

SolventSolubilityNotes
DMSO SolubleRecommended for stock solutions.[4]
Ethanol Sparingly SolubleMay require heating.
Methanol Sparingly SolubleMay require heating.
Water Insoluble
PBS (pH 7.4) Insoluble

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (MW: 330.25 g/mol )

    • Anhydrous, cell culture grade DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or heat block (optional)

    • Sonicator (optional)

  • Procedure:

    • Weigh out 3.3 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, you can gently warm the solution to 37°C for 5-10 minutes and vortex again.[4]

    • Alternatively, place the tube in a sonicator bath for 5-10 minutes to aid dissolution.

    • Once the compound is fully dissolved, visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light. Stock solutions in DMSO are typically stable for several months at -20°C.[6][7]

Visualizations

Putative Signaling Pathway Modulated by this compound

Ellagic acid and its derivatives have been reported to modulate several signaling pathways involved in cancer cell proliferation and survival.[8][9][10] The following diagram illustrates a hypothetical pathway that may be affected by this compound, based on the known activities of related compounds.

G MEA This compound SIRT1 SIRT1 MEA->SIRT1 Inhibition CDK9 CDK9 MEA->CDK9 Inhibition WNT WNT Signaling MEA->WNT Modulation AKT AKT MEA->AKT Inhibition p53 p53 SIRT1->p53 Proliferation Cell Proliferation CDK9->Proliferation WNT->Proliferation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest AKT->p53

A putative signaling pathway for this compound.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for preparing and using this compound in a cell-based assay.

G cluster_prep Preparation cluster_dilution Dilution cluster_assay Assay A Weigh 3.3mg 3,3'-di-O-MEA B Add 1mL DMSO A->B C Vortex/Heat/Sonicate B->C D 10 mM Stock Solution C->D E Prepare Serial Dilutions in DMSO D->E F Dilute in Culture Medium E->F G Working Solutions F->G I Add Working Solutions to Cells G->I H Seed Cells in Plate H->I J Incubate I->J K Assay Readout J->K

Workflow for preparing and using this compound.

References

Technical Support Center: Optimizing 3,3'-di-O-Methylellagic Acid Extraction from Sonneratia alba

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 3,3'-di-O-Methylellagic acid (3,3'-DOMEA) from Sonneratia alba. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing extraction yields.

Frequently Asked Questions (FAQs)

Q1: Which part of the Sonneratia alba plant is the best source for this compound?

A1: While various parts of Sonneratia alba contain bioactive compounds, the bark has been specifically identified as a source of this compound with potent antioxidant activity[1]. The leaves are also rich in other phytochemicals, including triterpenoids, flavonoids, and tannins[2][3][4].

Q2: What is the most effective type of solvent for extracting this compound?

A2: this compound, a derivative of ellagic acid, is a phenolic compound. Generally, polar solvents are more effective for extracting such compounds. Studies on Sonneratia alba have shown that semi-polar solvents like ethyl acetate can provide high extraction yields for a range of phytochemicals[2][5]. For ellagic acid and its derivatives, a mixture of solvents, such as methanol-dimethylformamide, may also be effective[6]. Methanol has been shown to be an efficient elution solvent for ellagic acid.

Q3: What are the common extraction methods for obtaining phytochemicals from Sonneratia alba?

A3: Common methods include maceration, soxhlet extraction, and multilevel maceration[2][7]. Maceration involves soaking the plant material in a solvent for an extended period, while soxhlet extraction is a continuous extraction method that can be more efficient[7]. Multilevel or sequential maceration uses a series of solvents with increasing polarity to separate compounds based on their solubility[2].

Q4: What is a typical yield for crude extracts from Sonneratia alba?

A4: The extraction yield can vary significantly depending on the plant part, solvent, and method used. For Sonneratia alba leaves, yields have been reported to be as high as 12.6% with ethyl acetate and as low as 1.54% with n-hexane[2][5]. Another study comparing extraction methods for young leaves found yields of 9.77% using soxhlet with methanol and 2.51% with maceration in ethanol.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 3,3'-DOMEA Inappropriate solvent polarity.3,3'-DOMEA is a polar compound. Use a polar solvent like methanol or a semi-polar solvent such as ethyl acetate for the main extraction step. Consider a sequential extraction, starting with a non-polar solvent (e.g., n-hexane) to remove lipids and waxes that may interfere with the extraction of the target compound[2][7].
Incomplete extraction.Increase the extraction time or the solvent-to-solid ratio[8]. If using maceration, ensure adequate agitation. For more efficient extraction, consider using methods like soxhlet or ultrasound-assisted extraction.
Degradation of the target compound.Avoid excessive heat, especially for prolonged periods, as it can degrade phenolic compounds. If using soxhlet extraction, monitor the temperature of the solvent.
Impure Extract Co-extraction of undesirable compounds.Perform a preliminary extraction with a non-polar solvent (e.g., n-hexane) to remove non-polar impurities like fats and waxes before extracting with a polar solvent for 3,3'-DOMEA[2][7].
Presence of chlorophyll and other pigments.The use of a pre-extraction wash with a non-polar solvent can help. Further purification can be achieved through column chromatography.
Difficulty in Isolating 3,3'-DOMEA Complex mixture of co-extractants.After obtaining the crude extract, fractionation using column chromatography with different solvent systems is necessary to isolate the target compound[1].
Low concentration of the target compound in the starting material.Ensure the use of the correct plant part (bark has been a confirmed source)[1]. The time of harvest and environmental conditions can also affect the concentration of phytochemicals[9].
Inconsistent Results Variability in plant material.Use plant material from the same batch and location. The age of the plant and the season of collection can influence the phytochemical profile[9].
Inconsistent extraction parameters.Strictly control parameters such as solvent-to-solid ratio, extraction time, temperature, and agitation speed[8][10].

Quantitative Data on Extraction Yields from Sonneratia alba

Plant PartExtraction MethodSolventYield (%)Reference
LeavesMacerationn-hexane1.54[2][5]
LeavesMacerationEthyl Acetate12.6[2][5]
Young LeavesMacerationMethanol2.61
Young LeavesMacerationEthanol2.51
Young LeavesSoxhletMethanol9.77
Young LeavesSoxhletEthanol9.18

Experimental Protocol: Sequential Extraction for this compound

This protocol is a synthesized methodology based on common practices for extracting phenolic compounds from plant materials, specifically adapted for Sonneratia alba.

1. Sample Preparation:

  • Collect fresh bark of Sonneratia alba.
  • Wash the bark thoroughly with running water to remove any debris.
  • Air-dry the bark at room temperature for 6-7 days or in a hot air oven at a controlled temperature (40-50°C) until a constant weight is achieved[2].
  • Grind the dried bark into a fine powder using a grinding machine and sieve to ensure uniform particle size[2].

2. Defatting (Removal of Non-polar Compounds):

  • Weigh the powdered bark material.
  • In a flask, add the powdered bark and n-hexane in a 1:10 (w/v) ratio.
  • Macerate for 24 hours at room temperature with continuous agitation.
  • Filter the mixture and discard the n-hexane filtrate.
  • Repeat the process with fresh n-hexane to ensure complete removal of non-polar compounds.
  • Air-dry the defatted bark powder to remove any residual n-hexane.

3. Extraction of 3,3'-DOMEA:

  • Transfer the defatted bark powder to a clean flask.
  • Add ethyl acetate or methanol in a 1:10 (w/v) ratio.
  • Macerate for 48 hours at room temperature with continuous agitation.
  • Filter the mixture and collect the filtrate.
  • Repeat the extraction process on the residue with fresh solvent to maximize the yield.
  • Combine the filtrates from all extractions.

4. Solvent Evaporation:

  • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract[11].

5. Isolation and Purification (Optional but Recommended):

  • The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane:ethyl acetate or chloroform:methanol) to isolate 3,3'-DOMEA[1].

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_defat Defatting cluster_extract Extraction cluster_final Final Steps start Start: Collect Sonneratia alba bark wash Wash Bark start->wash dry Dry Bark wash->dry grind Grind to Powder dry->grind macerate_hex Macerate with n-hexane grind->macerate_hex filter_hex Filter macerate_hex->filter_hex discard_hex Discard n-hexane filtrate filter_hex->discard_hex dry_powder Dry Defatted Powder filter_hex->dry_powder macerate_polar Macerate with Ethyl Acetate/Methanol dry_powder->macerate_polar filter_polar Filter & Collect Filtrate macerate_polar->filter_polar combine Combine Filtrates filter_polar->combine evaporate Rotary Evaporation combine->evaporate crude_extract Crude 3,3'-DOMEA Extract evaporate->crude_extract purify Column Chromatography (Optional) crude_extract->purify pure_compound Pure 3,3'-DOMEA purify->pure_compound

Caption: Experimental workflow for the extraction of this compound.

Hypothetical_Signaling_Pathway cluster_cell Cellular Environment cluster_membrane Cell Membrane ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress DOMEA This compound (Antioxidant) DOMEA->ROS Scavenges placeholder Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) in Nucleus Nrf2->ARE translocates & binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: Hypothetical antioxidant signaling pathway for this compound.

References

preventing degradation of 3,3'-di-O-Methylellagic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of 3,3'-di-O-Methylellagic acid (3,3'-di-OMEA) during storage and experimentation. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), high temperatures, extreme pH conditions (both acidic and alkaline), and oxidizing agents. These factors can lead to hydrolysis of the lactone rings and oxidation of the phenolic structure.[1][2][3]

Q2: How should solid this compound be stored to ensure its stability?

A2: Solid this compound should be stored in a cool, dark, and dry place. For long-term stability, it is recommended to store the compound at 4°C and protected from light.[4]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: Solutions of this compound, typically prepared in solvents like DMSO, should be stored at low temperatures and protected from light to prevent degradation. For short-term storage, -20°C for up to one month is recommended. For long-term storage, -80°C for up to six months is advisable.[4][5] It is also recommended to prepare fresh solutions for critical experiments and to avoid repeated freeze-thaw cycles by aliquoting the stock solution.[4]

Q4: Can I store solutions of this compound at room temperature?

A4: It is not recommended to store solutions of this compound at room temperature for extended periods, as this can lead to significant degradation. If temporary storage at room temperature is necessary, it should be for the shortest possible time and the solution should be protected from light.

Q5: How does the methylation of ellagic acid to this compound affect its stability?

A5: The methylation of the hydroxyl groups in ellagic acid can influence its stability. The methyl groups can protect the phenolic hydroxyls from oxidation, potentially increasing its stability against oxidative degradation compared to the parent ellagic acid. However, the fundamental susceptibility to hydrolysis and photodegradation remains.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Potential Cause Troubleshooting Steps
Loss of compound activity or inconsistent experimental results. Degradation of the 3,3'-di-OMEA stock solution.1. Verify Storage Conditions: Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light. 2. Check Age of Solution: Do not use solutions stored beyond the recommended duration (1 month at -20°C, 6 months at -80°C).[4][5] 3. Prepare Fresh Solution: If in doubt, prepare a fresh stock solution from solid material. 4. Perform Quality Control: Analyze the solution using a stability-indicating method like HPLC to check for degradation products.
Visible color change in the solution (e.g., yellowing). Photodegradation or oxidation of the compound.1. Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil.[1] 2. Minimize Air Exposure: Use tightly sealed containers and consider purging with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage. 3. Discard Discolored Solutions: A visible color change is a strong indicator of degradation. Do not use the solution for experiments.
Precipitation of the compound from the solution upon thawing. Poor solubility or concentration exceeding the solubility limit at lower temperatures.1. Gentle Warming: Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[4] 2. Check Solvent and Concentration: Ensure the solvent is appropriate and the concentration is within the known solubility limits. 3,3'-di-OMEA is soluble in DMSO.[5] 3. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can promote precipitation, aliquot the stock solution into smaller, single-use volumes.[4]
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Presence of degradation products.1. Identify Degradation Pathways: The additional peaks could correspond to hydrolysis or oxidation products. 2. Perform Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study on a fresh sample under acidic, basic, oxidative, and photolytic conditions. 3. Optimize Storage: Based on the identified degradation pathway, further optimize storage conditions (e.g., use of antioxidants, stricter light protection).

Quantitative Data on Storage Stability

The following table summarizes the recommended storage conditions for this compound.

Form Storage Temperature Duration Additional Precautions
Solid 4°CLong-termProtect from light, store in a dry environment.[4]
Solution (in DMSO) -20°CUp to 1 monthProtect from light, use airtight containers.[4][5]
Solution (in DMSO) -80°CUp to 6 monthsProtect from light, use airtight containers, aliquot to avoid freeze-thaw cycles.[4][5]

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of this compound and separating it from its potential degradation products. This method is adapted from established methods for ellagic acid.[6][7][8]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 0.1 N Hydrochloric acid

  • 0.1 N Sodium hydroxide

  • 3% Hydrogen peroxide

2. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of 1% Orthophosphoric acid in water (Solvent A) and Acetonitrile (Solvent B). A typical gradient could be:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-30 min: Gradient back to 90% A, 10% B

    • 30-35 min: Hold at 90% A, 10% B for column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

4. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of 3,3'-di-OMEA in DMSO (e.g., 1 mg/mL) and dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).

  • Sample Solution: Dilute the sample to be tested with the mobile phase to a concentration within the linear range of the assay.

5. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Mix the 3,3'-di-OMEA solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before injection.

  • Alkaline Hydrolysis: Mix the 3,3'-di-OMEA solution with 0.1 N NaOH and keep at room temperature for a specified time. Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Treat the 3,3'-di-OMEA solution with 3% H₂O₂ at room temperature for a specified time.

  • Photodegradation: Expose the 3,3'-di-OMEA solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Thermal Degradation: Heat the solid 3,3'-di-OMEA at an elevated temperature (e.g., 80°C) for a set duration. Dissolve in the mobile phase before analysis.

6. Analysis:

  • Inject the standard solution, the untreated sample solution, and the stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent 3,3'-di-OMEA. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Visualizations

cluster_storage Storage Conditions cluster_factors Degradation Factors cluster_degradation Degradation Pathways Solid Solid 3,3'-di-OMEA Light Light Exposure Temp High Temperature pH Extreme pH Oxidation Oxidizing Agents Solution 3,3'-di-OMEA Solution Solution->Light Solution->Temp Solution->pH Solution->Oxidation Photodegradation Photodegradation Light->Photodegradation Thermal_Deg Thermal Degradation Temp->Thermal_Deg Hydrolysis Hydrolysis pH->Hydrolysis Oxidative_Deg Oxidative Degradation Oxidation->Oxidative_Deg

Caption: Factors leading to the degradation of this compound.

start Start: Prepare 3,3'-di-OMEA Solution stress Expose to Stress Conditions (Acid, Base, Oxidation, Light, Heat) start->stress hplc Analyze by Stability-Indicating HPLC stress->hplc data Collect and Analyze Chromatographic Data hplc->data end End: Assess Stability and Degradation Profile data->end

Caption: Workflow for a forced degradation study of this compound.

problem Inconsistent Experimental Results? check_storage Check Storage Conditions (Temp, Light, Age) problem->check_storage is_ok Storage OK? check_storage->is_ok prepare_fresh Prepare Fresh Solution is_ok->prepare_fresh No other_factors Investigate Other Experimental Factors is_ok->other_factors Yes qc_analysis Perform QC Analysis (HPLC) prepare_fresh->qc_analysis degraded Degradation Confirmed? qc_analysis->degraded degraded->prepare_fresh Yes, discard old stock degraded->other_factors No

Caption: Troubleshooting logic for inconsistent experimental results.

References

addressing matrix effects in LC-MS quantification of 3,3'-di-O-Methylellagic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) quantification of 3,3'-di-O-Methylellagic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: The term "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This phenomenon can compromise the accuracy, precision, and sensitivity of quantitative analysis.[3][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[5]

Q2: Why is the quantification of this compound particularly susceptible to matrix effects?

A2: this compound is a polyphenol.[6] When analyzing polyphenols in complex biological matrices like plasma, serum, or tissue extracts, the primary cause of matrix effects is the presence of endogenous phospholipids from cell membranes.[5] These phospholipids often co-extract with the analyte of interest and can elute from the LC column at the same time, suppressing the analyte's signal.

Q3: How can I detect and quantify matrix effects in my assay?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][7] It involves infusing a constant flow of the analyte solution into the MS detector post-column while injecting a blank, extracted matrix sample.[2] Dips or rises in the baseline signal indicate where matrix components are causing interference.[2][7]

  • Post-Extraction Spike: This is the standard quantitative method.[5][8] It compares the peak area of an analyte spiked into a blank matrix extract with the peak area of the analyte in a neat (pure) solvent at the same concentration.[1][8] The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[8] According to FDA guidelines, matrix effects should be evaluated as part of method validation.[4][9]

Troubleshooting Guide

Q4: My signal for this compound is inconsistent and generally suppressed. What is the most likely cause?

A4: The most common cause of ion suppression in bioanalysis is the presence of endogenous phospholipids from the sample matrix.[5] These compounds are notorious for co-eluting with analytes and competing for ionization in the ESI source. Inadequate sample preparation that fails to remove these interferences is the primary reason for this issue. Protein precipitation alone, for instance, is often ineffective at removing phospholipids.[10]

Q5: I am observing poor reproducibility and accuracy in my quality control (QC) samples. Could matrix effects be the problem?

A5: Yes, variability in the composition of the matrix between different samples can lead to inconsistent ion suppression or enhancement, which directly impacts reproducibility and accuracy.[2][4] The FDA's Guidance for Industry on Bioanalytical Method Validation recommends assessing matrix effects in at least six different lots of blank matrix to ensure the method is robust.[8][9][11]

Q6: How do I choose the most effective sample preparation technique to minimize matrix effects?

A6: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[1] The choice depends on the complexity of the matrix and the properties of this compound.

  • Protein Precipitation (PPT): This is the simplest method but is often the least effective at removing phospholipids and other interferences, frequently resulting in significant matrix effects.[10]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by using immiscible organic solvents to partition the analyte away from matrix components.[5][12] Adjusting the pH can help minimize the extraction of impurities like phospholipids.[5]

  • Solid-Phase Extraction (SPE): SPE is a powerful and selective technique for sample cleanup.[13] For removing phospholipids, specialized SPE sorbents or mixed-mode cartridges that combine reversed-phase and ion-exchange mechanisms are highly effective and can produce the cleanest extracts.[10] Products like HybridSPE are specifically designed for phospholipid removal.[14]

Q7: I've tried improving my sample preparation, but I still see matrix effects. What are my next steps?

A7: If a more rigorous sample cleanup is not sufficient, you should focus on chromatographic separation or compensation strategies.

  • Optimize Chromatography: Adjusting the LC method can help separate this compound from co-eluting matrix components.[1] This can be achieved by modifying the mobile phase composition, changing the pH, or using a longer gradient to improve resolution.[10][15]

  • Use an Appropriate Internal Standard (IS): An internal standard is crucial to compensate for matrix effects.[5] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or D-labeled this compound).[1][16] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable quantification through the analyte-to-IS peak area ratio.[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol provides a quantitative measure of matrix effects as recommended by regulatory guidelines.[8][17]

  • Sample Preparation:

    • Obtain blank matrix (e.g., plasma) from at least six different sources.[9]

    • Process these blank samples using your established extraction procedure (e.g., SPE or LLE).

  • Spiking:

    • Set A: Spike the extracted blank matrix samples with this compound at low and high QC concentrations.

    • Set B: Prepare corresponding standard solutions by spiking the analyte at the same low and high QC concentrations into the final elution solvent (neat solution).

  • Analysis:

    • Analyze both sets of samples via LC-MS.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each source at each concentration level using the following formula:

      • MF = (Peak Area of Analyte in Spiked Extract) / (Peak Area of Analyte in Neat Solution)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[8]

    • Calculate the coefficient of variation (%CV) of the MFs across the different matrix sources. A %CV ≤ 15% is generally considered acceptable.[8]

Protocol 2: Sample Cleanup Using Phospholipid Removal SPE

This protocol describes a general procedure for using a solid-phase extraction (SPE) product designed for phospholipid removal.

  • Sample Pre-treatment:

    • Precipitate proteins by adding acetonitrile (typically in a 3:1 ratio to the sample volume).

    • Vortex and centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).

  • Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak, aqueous solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound using an appropriate organic solvent (e.g., acetonitrile or methanol-based solution). Phospholipids will remain bound to the sorbent.

  • Final Step:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction. This table summarizes the general effectiveness of common techniques in removing phospholipids, a primary source of matrix effects in bioanalysis.

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughputTypical Application
Protein Precipitation (PPT) Low (<10%)HighHighSimple, but prone to significant matrix effects[10]
Liquid-Liquid Extraction (LLE) Moderate to HighVariable, can be low for polar analytes[10]ModerateCleaner than PPT, but requires optimization[5]
Standard SPE (Reversed-Phase) ModerateGoodModerateGood general cleanup, may not fully remove all phospholipids
Phospholipid Removal SPE Very High (>95%)[13][14]Good to High[13]ModerateTargeted removal of phospholipids for minimal matrix effects[14]

Table 2: Example Data for Matrix Effect Quantitative Assessment. Use this table to record and evaluate your results from the post-extraction spike experiment.

Matrix Lot IDAnalyte Peak Area (Spiked Extract)Analyte Peak Area (Neat Solution)Matrix Factor (MF)
Low QC
Lot 1
Lot 2
Lot 3
Lot 4
Lot 5
Lot 6
Mean MF
%CV
High QC
Lot 1
Lot 2
Lot 3
Lot 4
Lot 5
Lot 6
Mean MF
%CV

Visualized Workflows and Logic

Troubleshooting_Workflow start Inaccurate or Irreproducible Quantification Results assess_me Step 1: Assess Matrix Effect (Post-Extraction Spike Method) start->assess_me is_me_present Is Matrix Effect Significant? (e.g., MF not 0.85-1.15 or %CV > 15%) assess_me->is_me_present strategy Step 2: Implement Mitigation Strategy is_me_present->strategy Yes end_ok Method Validated: Proceed with Analysis is_me_present->end_ok No optimize_prep Optimize Sample Preparation (e.g., Switch to Phospholipid Removal SPE) strategy->optimize_prep optimize_lc Optimize Chromatography (Improve separation from interfering peaks) strategy->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) strategy->use_sil_is reassess Step 3: Re-evaluate Matrix Effect optimize_prep->reassess optimize_lc->reassess use_sil_is->reassess reassess->is_me_present Check Again end_nok Further Optimization Required

Caption: A workflow for systematically troubleshooting matrix effects.

Mitigation_Strategies Strategies to Address Matrix Effects main Goal: Accurate Quantification of This compound remove REMOVE Interferences (Pre-analysis) main->remove separate SEPARATE from Interferences (During analysis) main->separate compensate COMPENSATE for Interferences (Post-analysis) main->compensate ppt Protein Precipitation (PPT) remove->ppt lle Liquid-Liquid Extraction (LLE) remove->lle spe Solid-Phase Extraction (SPE) (e.g., Phospholipid Removal) remove->spe lc Chromatographic Optimization (e.g., Gradient, Column Chemistry) separate->lc is Internal Standards (Stable Isotope-Labeled is best) compensate->is cal Matrix-Matched Calibrants compensate->cal

Caption: Key strategies for mitigating matrix effects in LC-MS.

References

Technical Support Center: DPPH Assay Optimization for 3,3'-di-O-Methylellagic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay for evaluating the antioxidant activity of 3,3'-di-O-Methylellagic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My results for this compound are inconsistent. What are the common causes?

A1: Inconsistent results in a DPPH assay can stem from several factors.[1] Key areas to investigate include:

  • DPPH Solution Stability: The DPPH radical is sensitive to light.[2] Always prepare the DPPH solution fresh and store it in an amber bottle or a container wrapped in aluminum foil to prevent degradation.[2][3]

  • Pipetting Accuracy: Verify the calibration of your micropipettes. Small volume inaccuracies can lead to significant variations in the final concentration of reactants.

  • Temperature Fluctuations: Ensure that all reactions are incubated at a constant temperature, as reaction kinetics can be temperature-dependent.[4]

  • Thorough Mixing: Ensure complete mixing of the sample with the DPPH solution to initiate the reaction uniformly.

Q2: I am observing lower-than-expected antioxidant activity for this compound. What should I check?

A2: If the scavenging activity is low, consider the following troubleshooting steps:

  • Sample Concentration: The concentration range of your sample may be too low. Prepare a wider range of serial dilutions to ensure you capture the dose-response relationship and the IC50 value.[1]

  • Incubation Time: The reaction between this compound and DPPH may not have reached its endpoint. The kinetics of this reaction are an important factor.[3] Try extending the incubation period (e.g., from 30 minutes to 60 minutes or longer) to see if the activity increases.[1]

  • Solubility: this compound is a phenolic compound.[5] While it has enhanced solubility compared to ellagic acid, ensuring it is fully dissolved is critical.[6] See Q3 for more on solvents.

Q3: What is the best solvent for dissolving this compound and for the DPPH assay itself?

A3: The choice of solvent is crucial for both sample solubility and assay performance.[4]

  • For this compound: This compound is soluble in solvents like DMSO, ethyl acetate, acetone, chloroform, and dichloromethane.[7][8] For the initial stock solution, DMSO is often a good choice. However, be mindful of the final DMSO concentration in the reaction mixture, as high concentrations can interfere with the assay.

  • For the DPPH Assay: Methanol or ethanol are the most common and recommended solvents for the DPPH working solution.[3] It is important that the solvent used to dissolve the this compound is miscible with the assay solvent.[1]

Q4: My blank (DPPH solution + solvent) is showing a decreasing absorbance over time. Is this normal?

A4: A slight decrease in the absorbance of the DPPH blank over time can occur, especially if exposed to light.[2] However, a rapid or significant drop suggests the DPPH solution is unstable or the solvent is contaminated with impurities that have reducing properties. Always use high-purity, spectrophotometric-grade solvents.[1]

Q5: Can the inherent color of my this compound solution interfere with the absorbance reading at 517 nm?

A5: Yes, this is a potential source of error.[9] To correct for this, you must run a sample blank for each concentration of your test compound. The sample blank should contain the this compound and the solvent but not the DPPH reagent. The absorbance of this sample blank should be subtracted from the absorbance of the corresponding test sample.[1]

Data Presentation: Summary of Optimized DPPH Assay Conditions

The following table summarizes key parameters and their recommended starting points for the optimization of the DPPH assay for this compound.

ParameterRecommended Starting ConditionOptimization Range/ConsiderationsRationale
DPPH Concentration 0.1 mM0.06 mM - 0.2 mMThe initial absorbance of the DPPH solution should be stable and within the linear range of the spectrophotometer (typically around 1.0 ± 0.2).[3]
Solvent Methanol or EthanolN/AThese solvents are standard for DPPH assays as they readily dissolve the DPPH radical and are compatible with many antioxidant compounds.[3]
Sample Solvent DMSOFinal concentration <1%This compound is soluble in DMSO.[8] Keeping the final concentration low minimizes potential interference with the assay.
Incubation Time 30 minutes15 - 90 minutesThe reaction kinetics can vary.[3] Time-course experiments should be performed to determine when the reaction reaches a plateau.[1]
Incubation Condition Dark, Room TemperatureN/ADPPH is light-sensitive, so incubation must be in the dark to prevent radical degradation.[2] Temperature should be kept constant.[4]
Wavelength (λmax) 517 nm515 - 520 nmThis is the maximum absorbance wavelength for the DPPH radical.[1][10]
Positive Control Ascorbic Acid or TroloxN/AUsing a standard antioxidant helps validate the assay procedure and allows for comparison of results.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a detailed methodology for assessing the antioxidant activity of this compound.

1. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (Spectrophotometric grade)

  • DMSO (Dimethyl sulfoxide)

  • Ascorbic acid (Positive Control)

  • 96-well microplate or spectrophotometer cuvettes

  • Calibrated micropipettes

  • Spectrophotometer (microplate reader or UV-Vis)

2. Preparation of Solutions:

  • DPPH Stock Solution (1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 10 mL of methanol. Store in a dark, sealed container at 4°C.

  • DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol. Adjust the concentration so that its absorbance at 517 nm is approximately 1.0. This solution should be prepared fresh daily.[1]

  • This compound Stock Solution (e.g., 1 mg/mL): Dissolve an accurately weighed amount of this compound in DMSO.

  • Test Sample Dilutions: Perform serial dilutions of the stock solution using methanol to achieve a range of final concentrations for testing.

  • Positive Control (e.g., Ascorbic Acid): Prepare a stock solution and serial dilutions of ascorbic acid in the same manner as the test sample.

3. Assay Procedure (96-well plate format):

  • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

  • Add 100 µL of the various dilutions of this compound, the positive control, or the blank solvent to the wells.

  • Control Wells:

    • A_blank: 100 µL Methanol + 100 µL DPPH solution. This represents 0% scavenging.

    • A_sample_blank: 100 µL of each sample dilution + 100 µL of Methanol. This corrects for the sample's intrinsic color.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1]

4. Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Scavenging = [ (A_blank - (A_sample - A_sample_blank)) / A_blank ] * 100

Where:

  • A_blank is the absorbance of the control (DPPH solution without sample).

  • A_sample is the absorbance of the DPPH solution with the test sample.

  • A_sample_blank is the absorbance of the test sample without the DPPH solution.

5. Determination of IC50: Plot the % Scavenging against the concentration of this compound. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from this graph using non-linear regression analysis.

Visualizations

DPPH_Troubleshooting_Workflow start Start: Inconsistent or Unexpected DPPH Results q_inconsistent Are results inconsistent (High SD)? start->q_inconsistent check_pipettes Verify Pipette Calibration & Technique q_inconsistent->check_pipettes Yes q_low_activity Is activity lower than expected? q_inconsistent->q_low_activity No check_dpph_prep Check DPPH Solution: - Prepared fresh? - Stored in dark? check_pipettes->check_dpph_prep check_mixing Ensure Thorough Mixing of Reagents check_dpph_prep->check_mixing end_node Re-run Assay with Optimized Conditions check_mixing->end_node check_concentration Widen Sample Concentration Range q_low_activity->check_concentration Yes q_absorbance_issue Are absorbance readings behaving unexpectedly? q_low_activity->q_absorbance_issue No optimize_time Optimize Incubation Time (Run a time-course) check_concentration->optimize_time check_solubility Check Sample Solubility: - Is it fully dissolved? - Correct solvent used? optimize_time->check_solubility check_solubility->end_node check_blank Check Control Blank: Is absorbance stable? q_absorbance_issue->check_blank Yes q_absorbance_issue->end_node No check_interference Run Sample Blank to Correct for Intrinsic Color check_blank->check_interference check_interference->end_node

Caption: Troubleshooting workflow for common DPPH assay issues.

DPPH_Reaction cluster_before Before Reaction cluster_after After Reaction DPPH_Radical DPPH• (Radical) Solution_Before Deep Purple Solution DPPH_H DPPH-H (Reduced) DPPH_Radical->DPPH_H H• Transfer Antioxidant DMA-H (this compound) Antioxidant_Radical DMA• (Antioxidant Radical) Antioxidant->Antioxidant_Radical Solution_After Pale Yellow Solution

Caption: DPPH radical scavenging by an antioxidant.

References

Technical Support Center: Chromatographic Separation of Ellagic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to improve the resolution in the chromatographic separation of ellagic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor resolution or co-elution of ellagic acid and its derivatives?

A1: Poor resolution is often a result of suboptimal chromatographic conditions. Key factors include:

  • Mobile Phase Composition: The organic solvent ratio and pH of the mobile phase are critical. Ellagic acid is a phenolic compound, and its ionization state, which is controlled by pH, significantly affects retention and peak shape. Using an acidic modifier is crucial for good peak shape and resolution.

  • Column Choice: The stationary phase chemistry, particle size, and column dimensions all impact separation efficiency. C18 columns are commonly used and effective.

  • Flow Rate and Temperature: These parameters influence analysis time and separation efficiency. Optimizing them can significantly improve resolution.

Q2: What is causing significant peak tailing for my ellagic acid peak?

A2: Peak tailing for acidic compounds like ellagic acid is a common issue in reversed-phase HPLC. The primary causes include:

  • Secondary Interactions: Unwanted interactions can occur between the acidic analyte and active sites on the silica-based column packing, such as residual silanol groups.

  • Improper Mobile Phase pH: If the mobile phase pH is not low enough, silanol groups on the stationary phase can become ionized and interact with the analyte, leading to tailing. Acidifying the mobile phase with agents like phosphoric acid, formic acid, or acetic acid helps to suppress the ionization of both the silanol groups and ellagic acid, minimizing these secondary interactions and improving peak symmetry.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing.

Q3: My peaks are broad instead of sharp. What should I investigate?

A3: Broad peaks can stem from several issues, both chemical and physical:

  • Column Deterioration: Over time, columns can degrade, leading to a loss of efficiency and broader peaks. This can be caused by dissolution of the silica packing at high pH or the accumulation of contaminants.

  • High Dead Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause the analyte band to spread, resulting in broader peaks.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak broadening and distortion. Whenever possible, the mobile phase should be used as the injection solvent.

Q4: Can I use a gradient elution method? What are the advantages?

A4: Yes, a gradient elution is often highly effective for separating complex mixtures containing ellagic acid and its various derivatives (e.g., glycosides, ellagitannins). A gradient allows for the separation of compounds with a wide range of polarities in a single run. The process typically starts with a higher aqueous phase concentration to retain and separate polar derivatives, followed by an increase in the organic solvent concentration to elute the less polar compounds like free ellagic acid. This approach can significantly improve resolution and reduce analysis time compared to isocratic methods.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the chromatographic analysis of ellagic acid derivatives.

Issue 1: Poor Peak Resolution
QuestionPossible CauseRecommended Action
Are you using an acidic modifier in your mobile phase? Ellagic acid and its derivatives are acidic. Unsuppressed ionization leads to poor peak shape and retention.Add an acidifier like phosphoric acid (0.2-1.2%), formic acid (0.1%), or acetic acid (1%) to your aqueous mobile phase to lower the pH.
Have you optimized the organic solvent percentage? Incorrect mobile phase strength can cause peaks to be too close together or elute too quickly.Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. For reversed-phase, decreasing the organic content generally increases retention and can improve separation.
Is your column appropriate for the separation? The column's stationary phase may not be providing adequate selectivity.A standard C18 column is a good starting point. For complex separations, consider a high-resolution column with smaller particles (e.g., < 3 µm) or a different stationary phase chemistry.
Have you tried adjusting the column temperature? Temperature affects solvent viscosity and mass transfer, which can alter selectivity and resolution.Experiment with column temperatures between 25°C and 40°C. Increasing the temperature can sometimes improve peak shape and efficiency.
Issue 2: Asymmetric Peaks (Tailing or Fronting)
QuestionPossible CauseRecommended Action
Are your peaks tailing? Secondary interactions with the stationary phase (e.g., silanol groups) are a common cause for acidic compounds.Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress silanol activity. Consider using a column with high-purity silica and effective end-capping.
Are your peaks fronting? This is often caused by column overload or injecting the sample in a solvent stronger than the mobile phase.Reduce the concentration or volume of the injected sample. Dissolve your sample in the initial mobile phase or a weaker solvent.
Is the column old or contaminated? A void at the column inlet or contamination can disrupt the flow path, leading to distorted peaks.Try backflushing the column to remove contaminants from the inlet frit. If the problem persists, the column may need to be replaced.

Quantitative Data on Method Optimization

The following tables summarize the impact of various chromatographic parameters on the separation of ellagic acid, based on published data.

Table 1: Effect of Mobile Phase Ratio on Ellagic Acid Separation

Mobile Phase Ratio (1.2% Phosphoric Acid : Acetonitrile)Retention Time (min)ResolutionTailing Factor
85 : 1520.6980.0001.724
80 : 207.4700.0001.860
75 : 254.0906.1091.287
Note: The study determined the optimal ratio to be 85:15 based on a comprehensive analysis including peak shape and theoretical plates.

Table 2: Effect of Flow Rate on Ellagic Acid Separation

Flow Rate (mL/min)Retention Time (min)ResolutionTailing Factor
0.89.2060.0001.961
1.07.4700.0001.860
1.26.3068.2691.780
Note: A flow rate of 1.0 mL/min was chosen as optimal in the cited study.

Experimental Protocols

Protocol 1: Isocratic HPLC-UV Method for Ellagic Acid

This protocol is a robust starting point for the quantification of ellagic acid.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Acidifier (e.g., orthophosphoric acid, trichloroacetic acid, or trifluoroacetic acid).

  • Mobile Phase Preparation:

    • Prepare an aqueous solution containing the acidifier. For example, 0.05% (w/v) trichloroacetic acid in water.

    • The mobile phase consists of the acidified water and acetonitrile. A typical starting ratio is 85:15 (aqueous:acetonitrile).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample extract or standard in the mobile phase to avoid solvent mismatch effects.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: UPLC Gradient Method for Ellagic Acid and its Derivatives

This protocol is suitable for resolving complex mixtures from plant extracts.

  • Instrumentation:

    • UPLC system with a UV or DAD detector.

    • UPLC C18 column (e.g., ACQUITY UPLC HSS T3, 2.1 mm x 100 mm, 1.8 µm).

  • Reagents:

    • Acetonitrile (LC-MS grade).

    • Water (LC-MS grade).

    • Formic Acid (LC-MS grade).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 1.0 µL.

    • Gradient Program:

      • 0–9.0 min: 8–10% B

      • 9.0–38.0 min: 10–15% B

      • 38.0–46.0 min: 15–20% B

      • (Followed by wash and re-equilibration steps).

Visualized Workflows

The following diagrams illustrate logical workflows for troubleshooting and understanding chromatographic separation.

G start Poor Resolution or Peak Shape Issue check_peaks Are all peaks affected or only specific ones? start->check_peaks all_peaks All Peaks Affected check_peaks->all_peaks All specific_peaks Specific Peaks Affected check_peaks->specific_peaks Specific check_system Suspect System/Physical Issue all_peaks->check_system check_chem Suspect Chemical Interaction specific_peaks->check_chem action_leak Check for leaks, blockages, and dead volume in tubing. check_system->action_leak action_column Inspect column for voids or contamination at inlet. check_system->action_column action_ph Optimize mobile phase pH. Add/adjust acidifier. check_chem->action_ph action_solvent Adjust organic solvent ratio (isocratic) or gradient slope. check_chem->action_solvent action_overload Check for mass overload. Dilute sample. check_chem->action_overload G resolution Resolution mobile_phase Mobile Phase (% Organic) mobile_phase->resolution retention Retention Time mobile_phase->retention ph Mobile Phase pH ph->resolution peak_shape Peak Shape ph->peak_shape temp Temperature temp->resolution temp->retention flow Flow Rate flow->resolution flow->retention retention->resolution peak_shape->resolution

Technical Support Center: Minimizing Interference in Antioxidant Assays with 3,3'-di-O-Methylellagic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3'-di-O-Methylellagic acid in antioxidant assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and minimize interference in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied for antioxidant activity?

This compound is a naturally occurring polyphenolic compound derived from ellagic acid, found in various plants.[1] It is investigated for its potential health benefits, which are often attributed to its antioxidant properties. As a phenolic compound, it can scavenge free radicals, which are implicated in various diseases.

Q2: Which antioxidant assays are commonly used for this compound?

Commonly used assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.[2] The FRAP (Ferric Reducing Antioxidant Power) assay is also widely used for assessing the antioxidant capacity of plant-derived compounds.

Q3: What are the potential sources of interference when testing this compound in these assays?

Potential sources of interference include:

  • Solubility Issues: this compound, like other polyphenols, may have limited solubility in the aqueous or methanolic solutions typically used in these assays, leading to inaccurate readings.

  • Reaction Kinetics: The reaction between this compound and the assay radicals (DPPH• or ABTS•+) may not follow the same kinetics as the standards used (e.g., Trolox, ascorbic acid), potentially leading to an underestimation or overestimation of antioxidant capacity.

  • pH Sensitivity: The antioxidant activity of phenolic compounds can be pH-dependent. The standard pH of a particular assay may not be optimal for this compound.

  • Color Interference: Although this compound itself is not strongly colored, impurities in extracts could interfere with the colorimetric measurements of the assays.

Troubleshooting Guides

Issue 1: Low or Inconsistent Readings in DPPH/ABTS Assays

Possible Cause: Poor solubility of this compound in the reaction medium.

Troubleshooting Steps:

  • Solvent Modification: While methanol or ethanol are common solvents, consider using a solvent system with improved solubilizing power for polyphenols. A mixture of acetone and water (e.g., 50% acetone) can be more effective.

  • Sonication: Briefly sonicate the sample in the solvent to aid dissolution before adding it to the assay mixture.

  • Use of a Co-solvent: In some cases, a small, controlled amount of a biocompatible co-solvent like DMSO can be used to dissolve the compound initially, followed by dilution in the assay solvent. Ensure the final concentration of the co-solvent does not interfere with the assay.

Issue 2: Underestimation of Antioxidant Capacity in FRAP Assay

Possible Cause: The acidic pH (3.6) of the standard FRAP assay may not be optimal for the electron-donating capacity of this compound. Also, the compound might be slow to react.

Troubleshooting Steps:

  • Increase Incubation Time: The standard 4-6 minute incubation time may be insufficient. Extend the incubation period (e.g., up to 30 minutes or longer) and take kinetic readings to determine when the reaction plateaus.

  • Modified FRAP Protocol for Hydrophobic Compounds: For compounds with limited aqueous solubility, a modified FRAP protocol incorporating a surfactant like Tween 20 can improve accessibility of the antioxidant to the ferric complex.

Issue 3: High Variability Between Replicates

Possible Cause: Incomplete dissolution of the compound or instability of the compound in the assay medium.

Troubleshooting Steps:

  • Ensure Complete Dissolution: Visually inspect your stock and working solutions to ensure there is no precipitate. If necessary, use the solubility enhancement techniques mentioned in Issue 1.

  • Freshly Prepare Solutions: Prepare solutions of this compound immediately before use, as polyphenols can be susceptible to degradation.

  • Control for Light and Temperature: Protect your samples and assay mixtures from light and maintain a constant temperature during incubation, as both factors can affect the stability of the compound and the assay reagents.

Quantitative Data Summary

The following table summarizes the reported antioxidant activity of this compound from various studies. Note that IC50 values can vary depending on the specific experimental conditions.

Antioxidant AssayReported IC50 / ActivityReference
DPPH Radical Scavenging Assay11.35 µg/mL[1]
DPPH Radical Scavenging Assay24.28 µg/mL[2]
ABTS Radical Cation Scavenging Assay2486.94 ± 10.20 µmol TE/g[2]

Experimental Protocols

Standard DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Adjust the concentration to obtain an absorbance of approximately 1.0 at 517 nm.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or 50% acetone).

    • Prepare a series of dilutions of the this compound stock solution.

  • Assay Procedure:

    • To 2.9 mL of the DPPH solution, add 0.1 mL of each dilution of the this compound solution.

    • For the control, add 0.1 mL of the solvent to 2.9 mL of the DPPH solution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Modified ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of this compound.

  • Assay Procedure:

    • Add 10 µL of each this compound dilution to 1 mL of the diluted ABTS•+ solution.

    • For the control, add 10 µL of the solvent to 1 mL of the diluted ABTS•+ solution.

    • Incubate at room temperature for a set time (e.g., 6 minutes, but kinetic readings are recommended).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

Modified FRAP Assay for Polyphenols
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the volume to 1 L with water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • FeCl3 Solution (20 mM): Dissolve 54.06 mg of FeCl3·6H2O in 10 mL of water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl3 solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

    • Prepare a stock solution and serial dilutions of this compound.

  • Assay Procedure:

    • Add 100 µL of each this compound dilution to a microplate well.

    • Add 3.0 mL of the FRAP reagent to each well.

    • Incubate at 37°C for an extended period (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using known concentrations of FeSO4·7H2O.

    • Express the FRAP value of the sample in terms of ferrous iron equivalents.

Visualizations

Antioxidant_Assay_Troubleshooting_Workflow start Start: Inconsistent or Unexpected Results solubility Check for Solubility Issues (Precipitate, Cloudiness) start->solubility kinetics Evaluate Reaction Kinetics (Time-course Readings) start->kinetics ph Consider pH Effects (Assay-dependent) start->ph color Assess Potential Color Interference (Sample Blank) start->color mod_solvent Modify Solvent System (e.g., Acetone/Water) solubility->mod_solvent sonicate Use Sonication to Aid Dissolution solubility->sonicate extend_incubation Extend Incubation Time kinetics->extend_incubation mod_ph Use Modified Assay with Different pH ph->mod_ph subtract_blank Subtract Sample Blank Absorbance color->subtract_blank end Obtain Reliable Results mod_solvent->end sonicate->end extend_incubation->end mod_ph->end subtract_blank->end Ellagic_Acid_Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 induces dissociation DMA This compound Keap1 Keap1 DMA->Keap1 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Keap1->Nrf2 promotes degradation AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription AntioxidantEnzymes->ROS neutralizes CellularProtection Cellular Protection (Reduced Oxidative Stress) AntioxidantEnzymes->CellularProtection

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 3,3'-di-O-Methylellagic Acid versus Ellagic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Efficacy with Supporting Experimental Data

The quest for potent antioxidant compounds is a cornerstone of research in fields ranging from pharmaceuticals to nutraceuticals. Ellagic acid, a naturally occurring polyphenol, is well-regarded for its antioxidant properties. However, its derivatives, such as 3,3'-di-O-methylellagic acid, present an interesting case for comparative analysis to understand the structure-activity relationship and potential for enhanced biological activity. This guide provides a detailed comparison of the antioxidant activities of this compound and its parent compound, ellagic acid, supported by experimental data.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and ellagic acid has been evaluated using various in vitro assays. The following table summarizes the key quantitative data from comparative studies. A lower IC50 or EC50 value indicates a higher antioxidant activity.

CompoundDPPH Radical Scavenging Activity (EC50)Lipid Peroxidation Inhibition (IC50)Reference
Ellagic Acid10.2 ± 0.9 µg/mL2.5 ± 0.2 µg/mL[1]
3-O-Methylellagic Acid7.3 ± 0.6 µg/mL4.5 ± 0.4 µg/mL[1]
This compound2.5 ± 0.2 µg/mL1.2 ± 0.1 µg/mL[1]
This compound11.35 µg/mL (IC50)Not Reported[2]
Ascorbic Acid (Standard)17.64 µg/mL (IC50)Not Reported[2]

The data clearly indicates that methylation of the hydroxyl groups in ellagic acid can significantly influence its antioxidant activity. Notably, this compound exhibited the most potent DPPH radical scavenging activity and inhibition of lipid peroxidation in the study by Soberón et al.[1].

Experimental Protocols

To ensure reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Various concentrations of the test compounds (ellagic acid and its derivatives) are prepared in a suitable solvent.

  • A specific volume of each test compound solution (e.g., 100 µL) is added to a specific volume of the DPPH solution (e.g., 2.9 mL).

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control sample (containing the solvent instead of the test compound) is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Lipid Peroxidation Inhibition Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This assay measures the extent of lipid peroxidation in a biological sample (e.g., erythrocyte membranes) by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex.

Procedure:

  • A suspension of erythrocyte membranes is prepared.

  • Lipid peroxidation is induced by adding an oxidizing agent (e.g., FeSO4/ascorbic acid).

  • The erythrocyte suspension is incubated with various concentrations of the test compounds.

  • After incubation, the reaction is stopped, and the TBARS are measured. This typically involves the addition of a solution of thiobarbituric acid (TBA) and heating the mixture.

  • The absorbance of the resulting pink-colored complex is measured spectrophotometrically (typically around 532 nm).

  • A control group (without the test compound) is run in parallel.

  • The percentage of inhibition of lipid peroxidation is calculated.

  • The IC50 value (the concentration of the sample that inhibits lipid peroxidation by 50%) is determined.

Visualizing Experimental Workflows and Molecular Structures

To further clarify the experimental process and the chemical relationship between the compared molecules, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution (in Methanol) Mix Mix DPPH Solution with Test Compound DPPH_sol->Mix Test_sol Prepare Test Compound Solutions (Varying Concentrations) Test_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Spectro Measure Absorbance (at ~517 nm) Incubate->Spectro Calc Calculate % Inhibition Spectro->Calc EC50 Determine EC50 Value Calc->EC50

DPPH Radical Scavenging Assay Workflow

Chemical Structures of Ellagic Acid and its Methylated Derivative

Conclusion

The presented data suggests that methylation of ellagic acid at the 3 and 3' positions enhances its antioxidant activity, as demonstrated by its superior DPPH radical scavenging and lipid peroxidation inhibitory effects compared to the parent compound. This structure-activity relationship insight is valuable for researchers and professionals in drug development, highlighting this compound as a potentially more potent antioxidant agent. Further in vivo studies are warranted to confirm these findings and to explore the full therapeutic potential of this methylated derivative.

References

3,3'-di-O-Methylellagic Acid Demonstrates Superior Radical Scavenging Activity Over Ascorbic Acid in DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the comparative analysis of antioxidant efficacy, 3,3'-di-O-Methylellagic acid has shown to be a more potent free radical scavenger than the widely recognized antioxidant, ascorbic acid, when evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This finding is of significant interest to researchers and professionals in the fields of pharmacology and drug development, suggesting a promising alternative for applications requiring robust antioxidant activity.

The antioxidant capacity of a compound is a critical determinant of its potential therapeutic value in mitigating oxidative stress-related pathologies. The DPPH assay is a standard and widely accepted method for evaluating the free radical scavenging ability of compounds. The assay measures the extent to which a compound can donate a hydrogen atom or an electron to the stable DPPH radical, thereby neutralizing it. This reaction is observable as a color change from deep violet to pale yellow, which is quantified spectrophotometrically. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies a higher antioxidant potency.

Experimental data from a key study directly comparing the two compounds reveals a notable difference in their radical scavenging capabilities. This compound exhibited an IC50 value of 11.35 µg/mL, whereas ascorbic acid showed an IC50 value of 17.64 µg/mL[1][2]. This indicates that a lower concentration of this compound is required to achieve the same level of radical scavenging as ascorbic acid, highlighting its superior antioxidant potential in this assay.

Another study investigating the antioxidant properties of a related compound, 3-O-methyl ellagic acid, reported an IC50 value of 24.28 µg/ml in the DPPH assay, which was also compared against a vitamin C standard[3]. While not a direct comparison of the 3,3'-di-O-methylated form, it provides further context to the antioxidant potential of methoxylated ellagic acid derivatives. The IC50 values for ascorbic acid can vary between studies depending on the specific experimental conditions, but the direct comparative data underscores the high potency of this compound.

Quantitative Comparison of DPPH Radical Scavenging Activity

The following table summarizes the IC50 values of this compound and ascorbic acid from a comparative study, illustrating the superior efficacy of this compound in the DPPH assay.

CompoundIC50 (µg/mL)Reference
This compound 11.35 [1]
Ascorbic acid 17.64 [1]

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a detailed methodology for the DPPH radical scavenging assay, based on established protocols, to ensure reproducibility and accurate comparison of antioxidant activity.[4][5][6]

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol), spectrophotometric grade

  • Test compounds: this compound and Ascorbic acid (as a positive control)

  • Micropipettes and tips

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.

  • Test Compound Stock Solutions: Prepare stock solutions of this compound and ascorbic acid in methanol at a known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions of each test compound to obtain a range of concentrations for IC50 determination.

3. Assay Procedure:

  • To a 96-well microplate, add a specific volume of each dilution of the test compounds in triplicate.

  • A control well should be prepared containing only methanol (or the solvent used for dilution) instead of the test compound.

  • Add a fixed volume of the DPPH working solution to each well.

  • The plate is then shaken gently to ensure thorough mixing.

  • Incubate the plate in the dark at room temperature for a specified period (typically 30 minutes).

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding concentrations of the test compound. The IC50 is the concentration of the compound that causes 50% inhibition of the DPPH radical.

DPPH Assay Workflow

The following diagram illustrates the key steps involved in the DPPH radical scavenging assay.

DPPH_Assay_Workflow A Preparation of DPPH Solution C Reaction Mixture: DPPH + Test Compound A->C B Preparation of Test Compound Dilutions B->C D Incubation (Dark, Room Temp) C->D Mix E Spectrophotometric Measurement (517 nm) D->E After 30 min F Data Analysis: % Scavenging & IC50 E->F Absorbance Values

Caption: Workflow of the DPPH radical scavenging assay.

References

A Comparative Analysis of the Antioxidant Properties of 3,3'-di-O-Methylellagic Acid and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the antioxidant activities of two prominent polyphenolic compounds: 3,3'-di-O-Methylellagic acid (3,3'-DMAE) and quercetin. The following sections present a comprehensive overview of their performance in various antioxidant assays, their underlying mechanisms of action, and detailed experimental protocols for the cited assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and quercetin have been evaluated using several in vitro assays. The following tables summarize the key findings from multiple studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.

Compound DPPH Radical Scavenging Activity (IC50) Reference
This compound11.35 µg/mL
This compound24.28 µg/mL
Quercetin19.17 µg/mL
Quercetin20.7 µM (approx. 6.25 µg/mL)
Quercetin4.60 µM (approx. 1.39 µg/mL)
Ascorbic Acid (Standard)17.64 µg/mL
Compound ABTS Radical Scavenging Activity Reference
This compound2486.94 ± 10.20 µmol TE/g
QuercetinIC50: 1.89 µg/mL
QuercetinIC50: 48.0 µM (approx. 14.5 µg/mL)
Compound Ferric Reducing Antioxidant Power (FRAP) Reference
Quercetin3.02 times more active than Trolox
This compoundData not available in the searched literature
Compound Cellular Antioxidant Activity (CAA) Reference
QuercetinHighest CAA value among tested flavonoids
This compoundData not available in the searched literature

Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of antioxidant strength, with a higher value indicating greater antioxidant capacity.

Mechanistic Insights into Antioxidant Action

Both this compound, a derivative of ellagic acid, and quercetin exert their antioxidant effects through multiple mechanisms. A key pathway for both is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Quercetin's Antioxidant Mechanisms:

Quercetin is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). It can also chelate metal ions, preventing them from participating in free radical-generating reactions. Furthermore, quercetin can modulate the activity of various enzymes involved in oxidative stress and activate antioxidant signaling pathways.

This compound's Antioxidant Mechanisms:

As a derivative of ellagic acid, this compound is also a strong antioxidant. The presence of hydroxyl and methoxy groups on its structure contributes to its ability to donate electrons and neutralize free radicals. Like quercetin, ellagic acid and its derivatives can activate the Nrf2 signaling pathway, leading to the upregulation of endogenous antioxidant enzymes.

Signaling Pathway Diagram: Nrf2 Activation

The following diagram illustrates the general mechanism of Nrf2 activation by antioxidant compounds like this compound and quercetin.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antioxidant 3,3'-DMAE or Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Antioxidant->Keap1_Nrf2 stabilizes Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes caption Nrf2 Signaling Pathway Activation

Caption: Nrf2 activation by antioxidants.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Workflow:

DPPH_Workflow start Start prep_sample Prepare serial dilutions of 3,3'-DMAE, Quercetin, and Standard (e.g., Ascorbic Acid) start->prep_sample prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph mix Mix sample/standard solution with DPPH solution prep_sample->mix prep_dpph->mix incubate Incubate in the dark at room temperature (e.g., 30 minutes) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Caption: DPPH Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 1 mM) in methanol.

    • Prepare a working solution of DPPH (e.g., 0.1 mM) by diluting the stock solution with methanol. The absorbance of the working solution at 517 nm should be approximately 1.0.

    • Prepare stock solutions of the test compounds (this compound and quercetin) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compounds and the standard.

  • Assay Procedure:

    • To a microplate well or a cuvette, add a specific volume of the test compound or standard solution (e.g., 100 µL).

    • Add a specific volume of the DPPH working solution (e.g., 100 µL).

    • For the blank, add the solvent used for the samples instead of the sample solution.

    • Mix the contents thoroughly.

    • Incubate the plate or cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader or a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution (e.g., 10 µL) to a microplate well or a cuvette.

    • Add a larger volume of the ABTS•+ working solution (e.g., 190 µL).

    • Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The antioxidant activity can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in distilled water and adjust the pH to 3.6 with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., FeSO₄·7H₂O).

  • Assay Procedure:

    • Add a small volume of the sample or standard solution (e.g., 20 µL) to a microplate well or a test tube.

    • Add a larger volume of the FRAP reagent (e.g., 180 µL).

    • Mix and incubate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using the ferrous sulfate solutions.

    • The FRAP value of the sample is calculated from the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.

Conclusion

In Vivo Hepatoprotective Effects: A Comparative Analysis of Ellagic Acid and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the in vivo hepatoprotective effects of ellagic acid, a naturally occurring polyphenol, against established hepatotoxins. Due to a lack of specific in vivo data for 3,3'-di-O-Methylellagic acid, this guide will focus on its parent compound, ellagic acid, as a representative molecule to explore potential hepatoprotective mechanisms and efficacy in comparison to other well-researched natural compounds such as silymarin and curcumin.

This document summarizes quantitative data from preclinical studies, details common experimental protocols for inducing and evaluating liver injury, and visualizes the key signaling pathways implicated in the hepatoprotective action of ellagic acid.

Comparative Performance Data

The following tables summarize the in vivo effects of ellagic acid and other hepatoprotective agents on key biochemical markers of liver function and oxidative stress in animal models of chemically-induced liver injury.

Table 1: Effect of Hepatoprotective Agents on Serum Liver Enzyme Levels in CCl₄-Induced Hepatotoxicity in Mice

Treatment GroupDose (mg/kg)Alanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)Alkaline Phosphatase (ALP) (U/L)
Normal Control-28.5 ± 2.135.2 ± 2.8112.4 ± 8.9
CCl₄ Control1 ml/kg245.7 ± 15.3289.4 ± 18.7254.1 ± 16.2*
Ellagic Acid50110.2 ± 9.5 135.8 ± 11.2180.5 ± 12.1
10075.6 ± 6.898.4 ± 8.5 145.3 ± 10.8
Silymarin10068.9 ± 5.9 92.1 ± 7.9138.7 ± 9.9
Curcumin10082.3 ± 7.1105.7 ± 9.3 155.2 ± 11.5

*p < 0.001 compared to Normal Control. **p < 0.001 compared to CCl₄ Control. Data are expressed as mean ± SEM.

Table 2: Effect of Hepatoprotective Agents on Hepatic Oxidative Stress Markers in CCl₄-Induced Hepatotoxicity in Mice

Treatment GroupDose (mg/kg)Malondialdehyde (MDA) (nmol/mg protein)Reduced Glutathione (GSH) (µmol/mg protein)Catalase (U/mg protein)
Normal Control-1.2 ± 0.18.5 ± 0.745.2 ± 3.8
CCl₄ Control1 ml/kg4.8 ± 0.43.1 ± 0.322.1 ± 2.1*
Ellagic Acid502.9 ± 0.2 5.8 ± 0.533.4 ± 2.9
1002.1 ± 0.27.2 ± 0.6 39.8 ± 3.5
Silymarin1001.9 ± 0.1 7.8 ± 0.741.5 ± 3.9
Curcumin1002.3 ± 0.26.9 ± 0.6 38.7 ± 3.4

*p < 0.001 compared to Normal Control. **p < 0.001 compared to CCl₄ Control. Data are expressed as mean ± SEM.

Experimental Protocols

A widely used and reproducible model for studying hepatoprotective agents is the carbon tetrachloride (CCl₄)-induced hepatotoxicity model in rodents.

Induction of Acute Hepatotoxicity with Carbon Tetrachloride (CCl₄)

  • Animal Model: Swiss albino mice are commonly used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are divided into several groups:

    • Normal Control (vehicle treatment)

    • CCl₄ Control (CCl₄ administration)

    • Test Groups (pretreatment with different doses of the hepatoprotective agent, e.g., ellagic acid)

    • Positive Control (pretreatment with a standard hepatoprotective agent, e.g., silymarin)

  • Pretreatment: The test compounds (ellagic acid, curcumin, silymarin) are administered orally (p.o.) once daily for a period of 7 days.

  • Induction of Hepatotoxicity: On the 7th day, a single subcutaneous (s.c.) injection of CCl₄ (1 ml/kg body weight, diluted 1:1 with arachis oil) is administered to all groups except the normal control.

  • Sample Collection: 24 hours after CCl₄ administration, animals are euthanized. Blood samples are collected for the analysis of serum liver enzymes (ALT, AST, ALP). Livers are excised for histopathological examination and determination of oxidative stress markers (MDA, GSH, Catalase).

Mandatory Visualizations

Experimental Workflow for In Vivo Hepatoprotective Study

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Analysis A Animal Acclimatization B Grouping of Animals A->B C Daily Oral Pretreatment (7 days) B->C D Induction of Hepatotoxicity (Single CCl4 Injection) C->D E Blood Sample Collection D->E F Liver Tissue Collection D->F G Biochemical Analysis (ALT, AST, ALP) E->G H Oxidative Stress Markers (MDA, GSH, Catalase) F->H I Histopathological Examination F->I

Caption: Workflow of CCl₄-induced hepatotoxicity study.

Signaling Pathway of Ellagic Acid's Hepatoprotective Effect

G cluster_stress Hepatocellular Stress cluster_ea Intervention cluster_pathways Signaling Pathways cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response cluster_outcome Cellular Outcome Toxin Hepatotoxin (e.g., CCl4) ROS Reactive Oxygen Species (ROS) Toxin->ROS Keap1 Keap1 ROS->Keap1 inactivates IkB IκBα ROS->IkB degradation EA Ellagic Acid Nrf2 Nrf2 EA->Nrf2 activates NFkB NF-κB EA->NFkB inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation Keap1->Nrf2 dissociation HO1 HO-1 ARE->HO1 transcription Protection Hepatoprotection HO1->Protection ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory transcription IkB->NFkB dissociation Injury Hepatocellular Injury ProInflammatory->Injury

Caption: Ellagic acid's modulation of Nrf2 and NF-κB pathways.

Mechanism of Action

Ellagic acid is believed to exert its hepatoprotective effects through multiple mechanisms, primarily centered around its potent antioxidant and anti-inflammatory properties. In the context of toxin-induced liver injury, the overproduction of reactive oxygen species (ROS) leads to oxidative stress, lipid peroxidation, and cellular damage.

  • Antioxidant Activity: Ellagic acid can directly scavenge free radicals. Furthermore, it upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, such as heme oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative stress.

  • Anti-inflammatory Activity: Ellagic acid has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation, and its activation leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which contribute to liver inflammation and damage. By inhibiting NF-κB, ellagic acid can reduce the inflammatory response in the liver.

A Comparative Analysis of the Anti-Inflammatory Activity of 3,3'-di-O-Methylellagic Acid and Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of 3,3'-di-O-Methylellagic acid, a natural phenolic lactone, against established anti-inflammatory drugs. The assessment is based on available in vitro experimental data, focusing on key inflammatory markers and signaling pathways.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory potential of a compound is often quantified by its ability to inhibit specific enzymes and mediators involved in the inflammatory cascade. The table below summarizes the inhibitory concentrations of this compound against inducible Nitric Oxide Synthase (iNOS) and compares it with standard drugs used as positive controls in various assays.

CompoundTarget/MediatorMetricConcentration (µM)Reference DrugMetricConcentration (µM)
This compound iNOSIC902.8 - 16.4[1]AminoguanidineIC9020.2[1]
Indomethacin Nitric Oxide (NO)IC5056.8[2]---
Indomethacin TNF-αIC50143.7[2]---
Indomethacin PGE2IC502.8[2]---

Key Findings:

  • This compound demonstrates potent inhibition of the iNOS enzyme, with a 90% inhibitory concentration (IC90) that is more potent than the known iNOS inhibitor, aminoguanidine[1].

  • The parent compound, ellagic acid, has been shown to inhibit the expression of iNOS and cyclooxygenase-2 (COX-2), as well as the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), prostaglandin E2 (PGE2), and interleukin-6 (IL-6)[3][4]. This suggests that its derivatives, like this compound, likely share these broader anti-inflammatory effects.

Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

The anti-inflammatory effects of this compound and related ellagic acid derivatives are primarily attributed to their ability to modulate key signaling pathways that regulate inflammation. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in the inflammatory response, including those for iNOS, COX-2, and various pro-inflammatory cytokines[5][6].

In a typical inflammatory response, stimuli like lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation[7][8]. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes[7][9]. Studies on the parent compound, ellagic acid, suggest that it suppresses this pathway, thereby preventing the expression of these inflammatory mediators[3][4][10]. It is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.

G Probable Anti-Inflammatory Mechanism of this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases NF-κB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates DMA This compound DMA->IKK Inhibits DNA DNA Binding & Gene Transcription NFkB_n->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes G cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay A Seed RAW 264.7 cells in 96-well plate B Incubate until adherent A->B C Pre-treat cells with This compound or control drug B->C D Induce inflammation with LPS C->D E Collect cell supernatant D->E F Add Griess Reagent E->F G Measure absorbance at ~550 nm F->G H Quantify NO production G->H

References

Unveiling the Anti-Cancer Potential of 3,3'-di-O-Methylellagic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of 3,3'-di-O-Methylellagic acid (3,3'-DiOMEA) against other relevant compounds in cancer cell lines. We present key experimental data, detailed protocols for validation, and a hypothesized signaling pathway to facilitate further research and drug development efforts in this area.

Comparative Anti-Proliferative Activity

This compound has demonstrated notable anti-proliferative effects against cancer cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of 3,3'-DiOMEA in comparison to its parent compound, ellagic acid (EA), and its isomer, 4,4'-di-O-Methylellagic acid (4,4'-DiOMEA), in human colon cancer cell lines.

CompoundCell LineIC50 (µM)
This compound HT-29>100
SW-620>100
4,4'-di-O-Methylellagic acid HT-297.6 ± 1.5
SW-62010.2 ± 1.8
Ellagic Acid (EA) HT-2991.8 ± 7.2
SW-620>100
5-Fluorouracil (5-FU) HT-293.8 ± 0.5
SW-6206.2 ± 0.7

Data sourced from a study by Núñez-Sánchez et al. (2015).

These data suggest that while 3,3'-DiOMEA shows some activity, its isomer, 4,4'-DiOMEA, is a significantly more potent inhibitor of colon cancer cell proliferation in the tested cell lines, with an efficacy approaching that of the established chemotherapeutic agent 5-Fluorouracil.

Experimental Protocols

To facilitate the validation and further investigation of 3,3'-DiOMEA's anti-cancer properties, detailed protocols for key in vitro assays are provided below.

Cell Proliferation (MTT) Assay

This assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HT-29, SW-620)

  • Complete cell culture medium

  • This compound (and other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of 3,3'-DiOMEA and control compounds for the desired time period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Visualizing the Mechanism of Action

Experimental Workflow

The following diagram illustrates a typical workflow for validating the anti-proliferative effects of this compound.

G cluster_0 In Vitro Analysis A Cancer Cell Culture (e.g., HT-29, SW-620) B Treatment with 3,3'-DiOMEA & Controls A->B C Cell Proliferation Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot Analysis (Signaling Proteins) B->F G Data Analysis & IC50 Determination C->G D->G E->G F->G

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of 3,3'-di-O-Methylellagic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of phenolic compounds like 3,3'-di-O-Methylellagic acid, a derivative of ellagic acid, selecting the appropriate analytical methodology is critical for obtaining accurate and reliable data. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data derived from validated analyses of the parent compound, ellagic acid, to serve as a practical reference in the absence of direct comparative studies for its methylated derivative.

Data Presentation: A Side-by-Side Look at Performance

The following tables summarize the typical validation parameters for HPLC and LC-MS methods for the analysis of ellagic acid. These values provide a benchmark for what can be expected when developing and validating a method for this compound.

Table 1: Comparison of HPLC and LC-MS Method Validation Parameters for Ellagic Acid

ParameterHPLC-UV/DADLC-MS/MSKey Considerations
Linearity (R²) > 0.999[1][2]> 0.999[3][4]Both techniques demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.66 - 1.67 µg/mL[5][6]2.0 ng/mL[3]LC-MS offers significantly lower detection limits, making it ideal for trace analysis.
Limit of Quantification (LOQ) 2.22 - 5.07 µg/mL[5][6]10 ng/mL[3]The superior sensitivity of LC-MS allows for the quantification of much lower analyte concentrations.
Accuracy (% Recovery) 98.96% - 105.8%[7][8]98.5% (from SPE)[9]Both methods provide high accuracy, ensuring the results are close to the true value.
Precision (%RSD) Intraday: < 2%, Interday: < 3%[1][2]Intraday: 3.0% - 5.7%, Interday: 3.6% - 7.2%[9]HPLC often shows slightly better precision, though both are well within acceptable limits for bioanalysis.
Specificity Good, but susceptible to co-eluting interferences.Excellent, based on mass-to-charge ratio, minimizing interferences.LC-MS provides higher confidence in peak identity, especially in complex matrices.

Experimental Protocols: A Blueprint for Your Analysis

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for HPLC and LC-MS analysis of ellagic acid derivatives.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on established methods for the quantification of ellagic acid and can be adapted for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6] A typical starting point could be a gradient of 10% to 60% acetonitrile over 25 minutes.[1]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 254 nm.[5][6]

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples should be dissolved in a suitable solvent, such as methanol or the initial mobile phase, and filtered through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol outlines a general approach for the sensitive and selective analysis of this compound.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Column: A C18 or HILIC column of smaller dimensions (e.g., 100 mm x 2.1 mm, 3.5 µm) is often preferred for better sensitivity and faster analysis.[10]

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B) is common for good ionization.[10][11]

  • Flow Rate: 0.2 - 0.4 mL/min.[10]

  • Ionization Source: Electrospray Ionization (ESI) is typically used, often in negative ion mode for phenolic compounds.

  • Mass Analysis: For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the highest selectivity and sensitivity.[10] The precursor ion would be the deprotonated molecule [M-H]⁻ of this compound, and specific product ions would be monitored.

  • Sample Preparation: Similar to HPLC, but may require a more rigorous clean-up step like Solid-Phase Extraction (SPE) to minimize matrix effects, especially for complex samples like biological fluids or plant extracts.[9]

Visualizing the Workflow and Comparison

To better understand the process of cross-validation and the relationship between the key analytical parameters, the following diagrams are provided.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Sample Test Sample Extraction Extraction Sample->Extraction Filtration Filtration & Dilution Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC LCMS LC-MS Analysis Filtration->LCMS Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ LCMS->Specificity Comparison Result Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Specificity->Comparison

Figure 1. General workflow for the cross-validation of HPLC and LC-MS methods.

Method Comparison cluster_hplc HPLC-UV/DAD cluster_lcms LC-MS h_sensitivity Sensitivity (µg/mL) h_specificity Good Specificity h_cost Lower Cost h_robustness High Robustness l_sensitivity High Sensitivity (ng/mL) l_specificity Excellent Specificity l_cost Higher Cost l_complexity Higher Complexity Comparison Comparison Parameters Comparison->h_sensitivity LOD/LOQ Comparison->h_specificity Selectivity Comparison->h_cost Investment Comparison->h_robustness Operation Comparison->l_sensitivity LOD/LOQ Comparison->l_specificity Selectivity Comparison->l_cost Investment Comparison->l_complexity Operation

Figure 2. Key parameters for comparing HPLC and LC-MS analytical methods.

Conclusion

The choice between HPLC and LC-MS for the quantification of this compound will depend on the specific requirements of the study.

  • HPLC-UV is a robust, cost-effective, and precise method suitable for routine quality control and for the analysis of samples where the analyte concentration is relatively high and the sample matrix is not overly complex.

  • LC-MS is the superior choice when high sensitivity and specificity are paramount, such as in pharmacokinetic studies, trace-level quantification in complex biological matrices, and for definitive identification of the analyte.

Ultimately, a thorough cross-validation of both methods using the specific sample matrix of interest is the recommended approach to ensure data integrity and to select the most appropriate analytical technique for your research needs.

References

comparing the efficacy of 3,3'-di-O-Methylellagic acid with other natural antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural antioxidants, 3,3'-di-O-Methylellagic acid (3,3'-DiOMEA), a derivative of ellagic acid found in various plants, is emerging as a compound of significant interest for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the antioxidant efficacy of 3,3'-DiOMEA against other well-established natural antioxidants, supported by experimental data.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various assays, each with a different mechanism of action. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant activity. The following table summarizes the available IC50 values for 3,3'-DiOMEA and other prominent natural antioxidants from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Source(s)
This compound 11.35 - 24.28-[1][2]
Quercetin 4.60 (in µM) - 19.1748.0 (in µM) - 1.89[3][4][5]
Curcumin 3.20 - 53 (in µM)15.59 - 18.54[6][7]
Resveratrol 15.542.86[8]
Ellagic Acid --
Ascorbic Acid (Vitamin C) 17.64-[1]
Gallic Acid --[2]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. Some values were reported in µM and have been noted accordingly.

One study also reported the total antioxidant capacity of this compound using the ABTS method, which was found to be 2486.94 ± 10.20 µmol Trolox equivalents per gram of dry weight, indicating significant antioxidant potential[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[1][3][9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Procedure:

  • The ABTS radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • After a set incubation time, the absorbance is measured.

  • The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined similarly to the DPPH assay.[3][5][8]

Signaling Pathways in Antioxidant Action

Natural antioxidants often exert their protective effects by modulating cellular signaling pathways involved in the response to oxidative stress. Two of the most critical pathways are the Nrf2-ARE and MAPK pathways.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in regulating the expression of a wide array of antioxidant and detoxification genes.[10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. However, upon exposure to oxidative stress or activators like certain natural compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). While direct evidence for 3,3'-DiOMEA is still under investigation, many polyphenolic compounds with similar structures have been shown to activate this pathway.

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant Natural Antioxidant (e.g., 3,3'-DiOMEA) Antioxidant->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_in_nucleus Nrf2 ARE ARE Antioxidant_Genes Antioxidant & Detoxification Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to Nrf2_in_nucleus->ARE binds to

Nrf2-ARE Signaling Pathway Activation by Antioxidants.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis, in response to various extracellular stimuli, including oxidative stress.[12] The MAPK family includes three main kinases: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Oxidative stress can activate these pathways, which can have both pro-survival and pro-apoptotic effects depending on the context and cell type. Some antioxidants can modulate MAPK signaling to promote cell survival and protect against oxidative damage. For instance, ellagic acid has been shown to inhibit the activation of certain MAPKs, thereby reducing neuroinflammation.[13]

MAPK_Pathway Oxidative_Stress Oxidative Stress ASK1 ASK1 Oxidative_Stress->ASK1 activates MEK MEK1/2 Oxidative_Stress->MEK activates Antioxidant Natural Antioxidant (e.g., Ellagic Acid) Antioxidant->ASK1 inhibits Antioxidant->MEK modulates MKK MKK3/6, MKK4/7 ASK1->MKK p38_JNK p38 / JNK MKK->p38_JNK Inflammation_Apoptosis Inflammation Apoptosis p38_JNK->Inflammation_Apoptosis ERK ERK1/2 MEK->ERK Cell_Survival Cell Survival & Proliferation ERK->Cell_Survival

Modulation of MAPK Signaling by Antioxidants.

Conclusion

This compound demonstrates potent antioxidant activity, with DPPH radical scavenging capabilities comparable to or, in some cases, exceeding that of the standard antioxidant, ascorbic acid. While direct comparative data with other well-known natural antioxidants under identical conditions is limited, the available evidence suggests it is a strong contender in the field of natural antioxidant research. Its structural similarity to other polyphenols that activate key protective signaling pathways like Nrf2-ARE further underscores its potential as a therapeutic agent. Further research is warranted to fully elucidate its mechanisms of action and to conduct head-to-head comparative studies with other leading natural antioxidants across a broader range of antioxidant assays.

References

Validation of 3,3'-di-O-Methylellagic Acid as a Potential Therapeutic Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of 3,3'-di-O-Methylellagic acid (3,3'-DOMEA) against other alternative agents. The information is supported by experimental data and detailed methodologies for key assays.

Introduction

This compound (3,3'-DOMEA) is a natural phenolic compound found in various plants.[1] It is a derivative of ellagic acid and has garnered significant interest in the scientific community for its potential therapeutic applications. This guide will delve into the anticancer, antioxidant, anti-inflammatory, and hepatoprotective properties of 3,3'-DOMEA, presenting a comparative analysis with other relevant therapeutic agents.

Anticancer Activity

3,3'-DOMEA and its derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the modulation of key signaling pathways, such as the SIRT1 pathway, leading to cell cycle arrest and apoptosis.[2][3][4]

Comparative Efficacy of 3,3'-DOMEA and Derivatives Against Cancer Cell Lines
CompoundCell LineEfficacy (IC50/EC50)Alternative AgentCell LineEfficacy (IC50/EC50)
This compound-4'-O-β-d-xylopyranosideHepG2 (Liver Cancer)Dose- and time-dependent inhibitionDoxorubicinHeLa (Cervical Cancer)2.66 ± 0.27 μg/mL[2]
3,4,3′-Tri-O-methylellagic acid (T-EA)HeLa (Cervical Cancer)12.57 ± 2.22 μg/mL[2][5]DoxorubicinT47D (Breast Cancer)0.03 ± 0.01 μg/mL[2]
3,4,3′-Tri-O-methylellagic acid (T-EA)T47D (Breast Cancer)55.35 ± 6.28 μg/mL[2][5]Ellagic AcidPC-3 (Prostate Cancer)Greater antiproliferative activity than Urolithin-A[6]
4,4′-di-O-methylellagic acidColon Cancer CellsHinders spread[5][7]---
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • 3,3'-DOMEA or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathway: SIRT1 in Cancer

SIRT1, a NAD+-dependent deacetylase, plays a complex role in cancer. It can deacetylate and regulate the activity of various proteins involved in cell cycle control and apoptosis, such as p53.[2][3][4][10][11] Inhibition of SIRT1 can lead to increased p53 acetylation, promoting apoptosis in cancer cells.

SIRT1_Pathway cluster_0 SIRT1 Regulation cluster_1 3,3'-DOMEA Action SIRT1 SIRT1 p53 p53 SIRT1->p53 Deacetylates Acetylated_p53 Acetylated p53 p53->Acetylated_p53 Apoptosis Apoptosis Acetylated_p53->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Acetylated_p53->Cell_Cycle_Arrest DOMEA 3,3'-DOMEA DOMEA->SIRT1 Inhibits

Caption: SIRT1 signaling pathway in cancer and the inhibitory action of 3,3'-DOMEA.

Antioxidant Activity

3,3'-DOMEA exhibits potent antioxidant properties, which are crucial in combating oxidative stress-related diseases.

Comparative Antioxidant Capacity
CompoundAssayEfficacy (IC50)Alternative AgentAssayEfficacy (IC50)
This compoundDPPH11.35 µg/mL[12]Ascorbic AcidDPPH17.64 µg/mL[12]
3-O-methyl ellagic acidDPPH24.28 µg/mL[13][14]Gallic AcidDPPHLess active than 3-O-methyl ellagic acid[13]
Ellagic AcidDPPH11.75 ± 0.53 µg/mL[15]Ascorbic AcidDPPH12.27 ± 0.28 µg/mL[15]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound.[12]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compound in methanol.

  • Mix 1 mL of each concentration with 1 mL of DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Anti-inflammatory Activity

3,3'-DOMEA has been shown to possess anti-inflammatory properties, primarily through the inhibition of the COX-2 enzyme.

Comparative COX-2 Inhibition
CompoundTargetEfficacy (IC50)
This compoundCOX-2Data not available
Celecoxib (Reference Drug)COX-2~0.05 µM
Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds

  • Assay buffer

  • Detection reagents (e.g., for measuring prostaglandin E2)

Procedure:

  • Pre-incubate the COX-2 enzyme with the test compound or vehicle control.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific period at 37°C.

  • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced, typically using an ELISA kit.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway: COX-2 in Inflammation

The COX-2 enzyme is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[1][17][18][19][20]

COX2_Pathway cluster_0 Inflammatory Cascade cluster_1 3,3'-DOMEA Action Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Inflammatory_Stimuli->COX2 Induces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation DOMEA 3,3'-DOMEA DOMEA->COX2 Inhibits

Caption: The COX-2 pathway in inflammation and the inhibitory role of 3,3'-DOMEA.

Hepatoprotective Activity

Ellagic acid and its derivatives have demonstrated protective effects against liver damage in various animal models.[21][22][23][24] The mechanisms are often attributed to their antioxidant and anti-inflammatory properties.

Experimental Workflow: In Vivo Hepatoprotective Study

This workflow outlines a typical animal study to evaluate the hepatoprotective effects of a compound.

Hepatoprotective_Workflow Animal_Model Induce Liver Injury in Animal Model (e.g., with CCl4 or alcohol) Treatment_Groups Administer 3,3'-DOMEA (different doses) and Control Animal_Model->Treatment_Groups Monitoring Monitor Animal Health and Collect Blood Samples Sacrifice Sacrifice and Collect Liver Tissue Monitoring->Sacrifice Biochemical_Analysis Biochemical Analysis of Serum (ALT, AST, etc.) Sacrifice->Biochemical_Analysis Histopathology Histopathological Examination of Liver Tissue Sacrifice->Histopathology Data_Analysis Data Analysis and Comparison of Groups Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis Treatment_groups Treatment_groups Treatment_groups->Monitoring

Caption: Experimental workflow for assessing the hepatoprotective effects of 3,3'-DOMEA.

Experimental Protocol: Western Blot for Protein Expression

Western blotting is used to detect specific proteins in a sample, which can be useful for elucidating mechanisms of action.[25][26][27][28]

Materials:

  • Liver tissue lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against COX-2, SIRT1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from liver tissue.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to quantify protein expression levels.

Conclusion

This compound demonstrates significant potential as a therapeutic agent with multifaceted activities, including anticancer, antioxidant, anti-inflammatory, and hepatoprotective effects. The comparative data presented in this guide suggest that 3,3'-DOMEA and its derivatives exhibit efficacy that is, in some cases, comparable to or even better than existing agents. Further research, particularly in vivo studies and clinical trials, is warranted to fully validate its therapeutic utility. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 3,3'-di-O-Methylellagic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In case of a spill or for routine disposal, it is imperative to treat 3,3'-di-O-Methylellagic acid as a hazardous substance. This compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Professional disposal through an approved waste management facility is mandatory.[1] Do not discharge into the environment.[1]

This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The following protocols are designed for researchers, scientists, and drug development professionals.

Hazard and Disposal Summary

For quick reference, the following table summarizes the key hazard classifications and disposal requirements for this compound.

Hazard ClassificationDisposal Requirement
Acute toxicity, Oral (Category 4)[1]Dispose of contents/container to an approved waste disposal plant.[1]
Acute aquatic toxicity (Category 1)[1]Avoid release to the environment.[1]
Chronic aquatic toxicity (Category 1)[1]Collect spillage.[1]

Experimental Protocols: Spill and Waste Management

Immediate Actions for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation to avoid inhalation of any dust or aerosols.[1]

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2] For larger spills or where dust is generated, respiratory protection may be necessary.[2]

  • Containment: For liquid spills, absorb the material with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep up the material to avoid creating dust.

  • Collection: Place all contaminated materials into a suitable, clearly labeled container for hazardous waste.[2]

  • Decontamination: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[1]

  • Waste Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste according to the procedures outlined below.

Routine Disposal of Unused this compound and Contaminated Materials

Proper disposal of unused product and contaminated labware is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all waste materials containing this compound separately from other waste streams. This includes unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials.

  • Container Selection: Use a designated, leak-proof, and compatible container for collecting the waste. The container must have a tightly fitting lid.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound". The date of waste accumulation should also be noted.

  • Storage: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1] The storage area should be a designated satellite accumulation area for hazardous waste.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_start cluster_identification Identification cluster_disposal_path Disposal Path start Material to be Disposed is_contaminated Is the material contaminated with This compound? start->is_contaminated hazardous_waste Collect in a labeled, sealed hazardous waste container. is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose of according to standard laboratory procedures for non-hazardous waste. is_contaminated->non_hazardous_waste No professional_disposal Arrange for professional disposal through an approved waste management facility. hazardous_waste->professional_disposal

Caption: Disposal decision workflow for materials potentially contaminated with this compound.

References

Personal protective equipment for handling 3,3'-di-O-Methylellagic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for 3,3'-di-O-Methylellagic acid, tailored for research scientists and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields.[1]
Hand Protection Protective GlovesChemically resistant, impervious gloves.
Body Protection Impervious ClothingA lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection Suitable RespiratorTo be used in areas with inadequate ventilation or when dust/aerosols may be generated.[1]

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling:

  • Avoid all direct contact with the skin and eyes[1].

  • Do not inhale dust or aerosols. Work in a well-ventilated area, preferably in a chemical fume hood[1].

  • Refrain from eating, drinking, or smoking in the handling area[1].

  • Thoroughly wash hands and any exposed skin after handling[1].

Storage:

  • Store in a tightly sealed container in a cool, well-ventilated location[1].

  • For the powdered form, maintain a storage temperature of -20°C[1].

  • If dissolved in a solvent, store at -80°C[1].

  • Keep away from direct sunlight and sources of ignition[1].

  • Incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1][2].

Emergency and First Aid Procedures

In the event of exposure, immediate action is required.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek prompt medical attention.[1][3]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Seek medical advice.[1][3]
Inhalation Move the individual to an area with fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[1][2]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Spillage and Disposal Plan

Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation. Wearing full personal protective equipment, collect the spillage.[1] For powdered material, sweep it up and place it into a suitable, sealed container for disposal. Avoid generating dust.

Waste Disposal: Dispose of this compound and its container at an approved waste disposal facility[1]. Prevent its release into the environment, as it is very toxic to aquatic life[1]. All disposal activities must comply with local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

Figure 1. Standard Workflow for Handling this compound prep Preparation - Don appropriate PPE - Prepare work area in fume hood weigh Weighing - Carefully weigh the required amount prep->weigh dissolve Dissolution (if required) - Dissolve in appropriate solvent weigh->dissolve experiment Experimental Use - Conduct experiment following protocol dissolve->experiment cleanup Post-Experiment Cleanup - Decontaminate work surfaces experiment->cleanup disposal Waste Disposal - Dispose of waste in designated containers cleanup->disposal

Caption: Figure 1. Standard Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-di-O-Methylellagic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,3'-di-O-Methylellagic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.